molecular formula C11H13NO B141626 1-Benzyl-3-pyrrolidinone CAS No. 775-16-6

1-Benzyl-3-pyrrolidinone

Cat. No.: B141626
CAS No.: 775-16-6
M. Wt: 175.23 g/mol
InChI Key: DHGMDHQNUNRMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-pyrrolidinone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMDHQNUNRMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228203
Record name 1-(Benzyl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-16-6
Record name 1-(Phenylmethyl)-3-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzyl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyl)pyrrolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BENZYL-3-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4F247KXW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-pyrrolidinone

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

This compound, also known as N-Benzyl-3-pyrrolidone, is a versatile organic compound widely utilized as an intermediate and solvent in various industrial and research applications.[1] It is typically a colorless to light yellow or pale yellow liquid.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 775-16-6[1]
Molecular Formula C₁₁H₁₃NO[1][3]
Molecular Weight 175.23 g/mol [3]
Appearance Colorless to light yellow liquid[1][2]
Density 1.091 g/mL at 25 °C[1]
Boiling Point 77-78 °C at 0.01 mmHg109 °C at 0.1 mmHg140.5 °C at 0.4 mmHg[1][2][4]
Refractive Index n20/D 1.539[1]
Purity ≥98% or ≥99% (GC)[1]
Storage Conditions 2-8°C, Air sensitive[2]

Spectral Information

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectroscopic techniques are used for its characterization.[3][5]

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen atom environment in the molecule.

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance provides information about the carbon skeleton.

  • IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, notably the carbonyl (C=O) group of the pyrrolidinone ring.[3]

  • Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

  • Raman Spectroscopy: Raman spectra can also provide vibrational information to complement IR data.[3]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical methodologies.

  • Gas Chromatography (GC): Purity is typically assessed using Gas Chromatography. In this method, the compound is vaporized and passed through a column. The retention time and peak area are used to determine the purity relative to any impurities. A common setup would involve a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).

  • Density Measurement: The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

  • Refractometry: The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (the D-line of sodium, 589 nm).

  • Boiling Point Determination: The boiling point is determined under reduced pressure (vacuum distillation) because the compound may decompose at its atmospheric boiling point. The observed temperature and the corresponding pressure are recorded.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route for N-benzyl-3-pyrrolidinone starts from ethyl acrylate.[6] The process involves an initial addition reaction, followed by a substitution, a Dieckmann cyclization, and finally, a hydrolytic decarboxylation step.[6] An improvement in the Dieckmann cyclization step using sodium granules has been reported to significantly increase the yield.[6]

A patent also describes a multi-step synthesis beginning with the reaction of benzylamine and ethyl acrylate, followed by reactions to form an intermediate which then undergoes cyclization with sodium ethoxide, and finally hydrolysis to yield the target product.[7]

G cluster_0 Synthesis of this compound A Ethyl Acrylate + Benzylamine B Addition & Substitution A->B C Intermediate Ester B->C D Dieckmann Cyclization (e.g., NaOEt) C->D E Cyclized Intermediate D->E F Hydrolysis & Decarboxylation E->F G This compound F->G

Synthesis workflow for this compound.
Chemical Reactivity and Applications

This compound serves as a key building block and intermediate in organic synthesis.[1]

  • Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

  • Enzymatic Reduction: The ketone group can undergo enzymatic asymmetric reduction to produce enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are valuable intermediates for various drugs.[8]

  • Precursor for Complex Heterocycles: It is used as a starting material to prepare chiral, alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles. It has also been used as a starting reagent in the synthesis of vinyl triflate.

  • Solvent Applications: Its excellent solubility and stability make it a useful solvent in chemical reactions, such as in the production of polymers and resins.[1]

  • Cosmetic Formulations: In personal care products, it can act as a stabilizer and enhance the skin absorption of active ingredients.[1]

G A This compound B Enzymatic Asymmetric Reduction A->B D Synthesis of Vinyl Triflate A->D F Preparation of Alkenyl Sulfoximines A->F C Chiral 1-Benzyl-3-hydroxypyrrolidine B->C H Pharmaceutical Intermediates C->H E Vinyl Triflate Derivative D->E G Chiral Alkenyl Sulfoximines F->G G->H Leads to Diazabicycles

Key reactions and applications of this compound.

Biological Significance and Drug Development

While this compound itself is primarily an intermediate, its derivatives, particularly 1-benzyl-pyrrolidin-3-ol analogues, have been investigated for their biological activity. Studies have explored a library of these analogues for their cytotoxic effects against various human cancer cell lines.[9]

Lead compounds from these studies have shown selective cytotoxicity towards cancer cells, such as HL-60 (human promyelocytic leukemia cells), while having a milder effect on non-cancerous cells.[9] The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) by targeting and activating caspases, specifically caspase-3, which is a key protease in the apoptotic pathway.[9][10]

G A 1-Benzyl-pyrrolidin-3-ol Analogues B Interaction with Pro-caspase-3 A->B C Activation of Caspase-3 B->C D Cleavage of Cellular Substrates C->D E Apoptosis (Programmed Cell Death) D->E F Cancer Cell Death E->F

References

An In-depth Technical Guide to 1-Benzyl-3-pyrrolidinone: Synthesis, Applications, and Protocols for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on 1-Benzyl-3-pyrrolidinone. We will delve into its core chemical properties, synthesis methodologies, critical applications in medicinal chemistry, and detailed experimental protocols, grounded in authoritative scientific literature.

Introduction: The Versatility of a Core Scaffold

This compound is a synthetic organic compound featuring a pyrrolidinone core N-substituted with a benzyl group. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[1][2] As a key intermediate, this compound provides a robust starting point for the synthesis of more complex, biologically active molecules. Its utility stems from the reactivity of the ketone functional group, which allows for stereoselective modifications, and the stability of the benzyl protecting group, which can be removed under standard hydrogenolysis conditions.

This document provides a detailed exploration of its characteristics, synthesis, and critical role in the development of chiral building blocks essential for modern pharmaceutical research.

Core Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in any research or development setting.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 775-16-6[3][4]
Molecular Formula C₁₁H₁₃NO[3][4]
IUPAC Name 1-benzylpyrrolidin-3-one[4]
Synonyms N-benzyl-3-pyrrolidinone, 1-(phenylmethyl)-3-Pyrrolidinone[5][6]
EC Number 212-274-0[3][4]
Beilstein/REAXYS 1526217[3]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Weight 175.23 g/mol [3][4]
Appearance Light yellow or clear yellow liquid[5][7]
Density 1.091 g/mL at 25 °C[3]
Boiling Point 77 °C at 0.01 mmHg[3]
Refractive Index n20/D 1.539[3]
SMILES O=C1CCN(C1)Cc2ccccc2[3]
InChI Key DHGMDHQNUNRMIN-UHFFFAOYSA-N[3][8]
Chemical Structure

The structure of this compound is foundational to its reactivity and function as a synthetic intermediate.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway and Rationale

The synthesis of this compound can be achieved through various routes. A common and effective method begins with readily available commercial starting materials like ethyl acrylate and involves a multi-step process including a Dieckmann cyclization.[9]

The rationale for this pathway is its efficiency and the use of well-established, high-yielding reactions. The Dieckmann cyclization is a classic and reliable method for forming five-membered rings via an intramolecular condensation of a diester, which is a key step in forming the pyrrolidinone core.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is a representative synthesis adapted from published literature.[9][10]

Step 1: Michael Addition

  • In a reaction vessel, dissolve benzylamine in a suitable solvent like ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add ethyl acrylate dropwise to the solution while maintaining the temperature. The molar ratio of benzylamine to ethyl acrylate is typically 1:1.5 to 1:2.0.[10]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis confirms the consumption of the starting materials.

  • Remove the solvent under reduced pressure to yield the crude 3-(benzylamino)propanoate intermediate.

Step 2: N-Alkylation

  • Dissolve the crude intermediate from Step 1 in a solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate, and a catalytic amount of potassium iodide.[10]

  • Add ethyl chloroacetate to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction typically takes 8-16 hours.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum to obtain the crude diester.

Step 3: Dieckmann Cyclization

  • Prepare a suspension of a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent like toluene or THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the crude diester from Step 2 dropwise to the base suspension at a controlled temperature (e.g., ≤40 °C).[10]

  • After the addition, stir the mixture at room temperature or with gentle heating until the cyclization is complete (typically 9-10 hours).[10]

Step 4: Hydrolysis and Decarboxylation

  • Quench the reaction mixture from Step 3 by carefully adding it to an acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

  • Heat the resulting mixture to reflux for several hours (e.g., 10 hours) to effect hydrolysis of the ester and subsequent decarboxylation.[10]

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH or KOH) to a pH of 12-13.[10]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation, collecting the fraction at 145-150 °C/6 mmHg to yield pure this compound.[10]

Key Applications in Drug Development and Research

The primary value of this compound is its role as a versatile precursor for high-value chiral molecules.

Synthesis of Chiral Alcohols

One of the most significant applications is its use in enzymatic asymmetric reduction to produce enantiopure (S)- or (R)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are crucial building blocks for a wide range of pharmaceuticals, including cholinergic antagonists.[11] The stereochemistry of the hydroxyl group is critical for the biological activity of the final drug molecule, making this stereoselective transformation highly valuable.

Asymmetric_Reduction Substrate This compound Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Substrate->Enzyme Reduction Product_S (S)-1-Benzyl-3-hydroxypyrrolidine Enzyme->Product_S (e.g., from Rhodococcus erythropolis) Product_R (R)-1-Benzyl-3-hydroxypyrrolidine Enzyme->Product_R (with different enzyme)

Caption: Enzymatic asymmetric reduction of this compound.

Precursor for Functionalized Heterocycles

This compound is also used as a substrate to prepare chiral, alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles.[5] Additionally, it serves as a starting reagent for the synthesis of vinyl triflates, which are versatile intermediates in cross-coupling reactions.

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol describes a general method for the ketoreductase-catalyzed reduction of this compound to obtain the chiral alcohol, (S)-1-Benzyl-3-pyrrolidinol.[12]

Materials:

  • This compound

  • Ketoreductase (e.g., recombinant KRED from Rhodococcus erythropolis)

  • NAD⁺ (or NADPH)

  • Isopropanol (for cofactor regeneration)

  • Potassium phosphate buffer (100mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing:

    • Potassium phosphate buffer (1 mL).

    • This compound (to a final concentration of 200 mM).

    • NAD⁺ (to a final concentration of 1 mM).

    • Isopropanol (5-40% v/v, serves as a cosolvent and sacrificial substrate for cofactor regeneration).

    • Crude or purified ketoreductase enzyme (e.g., 10 mg).

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches completion (typically within 24 hours), terminate it by extracting the mixture with MTBE (1 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.

  • Analyze the final product for conversion and enantiomeric excess (e.e.) using chiral HPLC.

  • If required, purify the product further using silica gel column chromatography.[12]

Causality and Trustworthiness: This protocol is self-validating. The use of a stereoselective enzyme ensures the production of a single enantiomer, which can be verified by chiral HPLC. The integrated cofactor regeneration system using isopropanol makes the process efficient and cost-effective. Monitoring by chromatography ensures the reaction is tracked to completion, maximizing yield and purity.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard and Safety Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][13]
Precautionary Statements P261: Avoid breathing mist/vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][13]
Storage Store in a well-ventilated place at 2-8°C. Keep container tightly closed.[3]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and use in a well-ventilated area or fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for accessing complex and stereochemically rich molecules. Its well-defined properties, established synthesis routes, and critical role in producing chiral intermediates underscore its importance in the pharmaceutical and fine chemical industries. For the research and drug development professional, a thorough understanding of this compound's chemistry, handling, and application provides a powerful tool for innovation.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs and derivatives of 1-benzyl-3-pyrrolidinone. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, demonstrating potential as anticancer and neuroprotective agents. This document details the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action for these compounds.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common method involves the cyclization of precursors, followed by derivatization.

One documented synthesis of N-benzyl-3-pyrrolidinone involves the reaction of benzylamine with ethyl acrylate, followed by further reactions to form the pyrrolidone ring. The process includes the initial formation of ethyl 3-benzylaminopropionate, which then undergoes a series of reactions including cyclization to yield the target compound. The final product is often purified by distillation under reduced pressure.

A versatile method for generating a library of structurally diverse analogs, particularly the reduced 1-benzyl-3-pyrrolidinol derivatives, is the Ugi four-component reaction (Ugi-4CR).[1][2] This one-pot reaction allows for the combination of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex molecules. For instance, 1-(2-aminobenzyl)pyrrolidin-3-ol can be used as the amine component, which, when reacted with various aldehydes, carboxylic acids, and tert-butyl isocyanide, yields a wide array of derivatives.[1]

Furthermore, enzymatic asymmetric reduction of this compound is a key step in producing enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for the synthesis of various drugs.[3]

Anticancer Activity and Mechanism of Action

Derivatives of the 1-benzyl-3-pyrrolidine scaffold have shown promising anticancer properties, primarily through the induction of apoptosis.

Cytotoxicity of 1-Benzyl-3-pyrrolidinol Analogs

A series of 1-benzyl-pyrrolidine-3-ol analogs synthesized via the Ugi reaction have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Several of these compounds exhibited selective cytotoxicity towards the human leukemia cell line HL-60.[2]

CompoundCancer Cell LineIC50 (µM)
5j HL-60~10
5p HL-60~10

Table 1: Cytotoxicity of lead 1-benzyl-pyrrolidine-3-ol analogs. [2]

Mechanism of Action: Apoptosis Induction via Caspase-3 Activation

The primary mechanism underlying the anticancer activity of these compounds is the induction of apoptosis.[2] Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The lead compounds from the Ugi synthesis were found to activate caspase-3, a key executioner caspase in the apoptotic pathway.[2] The activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in cell death.

cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Derivative 1-Benzyl-3-pyrrolidinol Analog Caspase3_inactive Pro-Caspase-3 Derivative->Caspase3_inactive Induces Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Execution

Apoptosis induction by 1-benzyl-3-pyrrolidinol analogs.

Neuroprotective Potential

The pyrrolidine scaffold is a key structural motif in many compounds with activity in the central nervous system. While specific studies on this compound derivatives for neuroprotection are emerging, the broader class of pyrrolidine derivatives has been investigated for the treatment of neurodegenerative diseases. Their mechanism of action in this context is often linked to the modulation of neurotransmitter systems or the inhibition of key enzymes involved in neurodegeneration. Further research is needed to elucidate the specific neuroprotective effects and mechanisms of this compound analogs.

Experimental Protocols

General Protocol for Ugi Four-Component Reaction

This protocol describes the synthesis of 1-benzyl-pyrrolidine-3-ol analogs.[2]

  • Reactants: 1-(2-Aminobenzyl)pyrrolidin-3-ol (amine), a selected aldehyde, a selected carboxylic acid, and tert-butyl isocyanide.

  • Solvent: Methanol.

  • Procedure: a. Dissolve equimolar amounts of the amine, aldehyde, and carboxylic acid in methanol. b. Add 1.5 equivalents of tert-butyl isocyanide to the mixture. c. Reflux the reaction mixture at 80°C. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under vacuum. f. Extract the product with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. g. Dry the organic layer with Na2SO4 and purify the residue by column chromatography.

cluster_workflow Ugi Four-Component Reaction Workflow Start Mix Amine, Aldehyde, Carboxylic Acid in Methanol Add_Isocyanide Add tert-butyl isocyanide Start->Add_Isocyanide Reflux Reflux at 80°C Add_Isocyanide->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Reaction Workup (Concentration, Extraction) Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

References

The Core Scaffold of Innovation: A Technical Guide to the Biological Activities and Potential Applications of 1-Benzyl-3-pyrrolidinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-pyrrolidinone is a versatile chemical intermediate that serves as a foundational scaffold for the synthesis of a diverse range of biologically active molecules. While direct research on the biological effects of this compound itself is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the known biological activities and potential applications stemming from this core structure, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological properties. The addition of a benzyl group at the 1-position of the 3-pyrrolidinone core creates a molecule with a unique three-dimensional structure and physicochemical properties that make it an attractive starting point for drug discovery. This guide will explore the biological landscape of compounds derived from this compound, summarizing key findings and providing practical experimental details for researchers in the field.

Biological Activities of this compound Derivatives

Anticancer Activity

Derivatives of the 1-benzyl-pyrrolidine scaffold have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Table 1: Cytotoxicity of 1-Benzyl-pyrrolidine-3-ol Analogues

CompoundCancer Cell LineIC50 (µM)
5j HL-60 (Human leukemia)~10
5p HL-60 (Human leukemia)~10
18c HT-29 (Human colon adenocarcinoma)1.03 ± 0.06

Data sourced from studies on 1-benzyl-pyrrolidine-3-ol analogues.

The induction of apoptosis by these derivatives is often mediated through the activation of caspases, key enzymes in the apoptotic signaling cascade.

Signaling Pathway: Caspase-Mediated Apoptosis

The diagram below illustrates the general pathway of caspase activation leading to apoptosis, a mechanism relevant to the anticancer activity of 1-benzyl-pyrrolidine derivatives.

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 FADD/TRADD Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome + Apaf-1 Apaf-1 Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1: Caspase Activation Pathways in Apoptosis.
Anticonvulsant Activity

Derivatives of this compound, particularly those belonging to the pyrrolidine-2,5-dione class, have been investigated for their anticonvulsant properties. These compounds show efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models.

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

Compound ClassAnimal ModelActivity
N-Mannich bases of pyrrolidine-2,5-dioneMES testActive, ED50 values ranging from 16.13 to 46.07 mg/kg
N-Mannich bases of pyrrolidine-2,5-diones.c. PTZ testActive, ED50 values of 134.0 and 128.8 mg/kg for lead compounds
1-acyl-2-pyrrolidinone derivativesPicrotoxin-induced seizureActive at 200 mg/kg

Data sourced from studies on various pyrrolidinone derivatives.

The mechanism of anticonvulsant action for some of these derivatives is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 1-benzyl-3-pyrrolidinol.

Synthesis_Workflow 1-Benzyl-3-pyrrolidinol 1-Benzyl-3-pyrrolidinol Oxidation Oxidation 1-Benzyl-3-pyrrolidinol->Oxidation e.g., SO3-pyridine complex, triethylamine in DMSO This compound This compound Oxidation->this compound Purification Purification This compound->Purification Distillation and/or Chromatography Final Product Final Product Purification->Final Product

Figure 2: General Synthesis Workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinol in dimethyl sulfoxide (DMSO) cooled to 0°C, add triethylamine.

  • Oxidation: Slowly add a solution of sulfur trioxide pyridine complex in DMSO to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to stir at 0°C for a short period and then warm to room temperature, continuing to stir for several hours.

  • Workup: Quench the reaction by pouring the mixture into a brine solution. Extract the product with an organic solvent such as methylene chloride.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Figure 3: MTT Assay Experimental Workflow.
Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Model

The MES test is a preclinical model for generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Electrode Placement: At the time of predicted peak effect of the compound, apply corneal electrodes moistened with saline to the animal's eyes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension in the treated group is compared to the control group. The ED50 (median effective dose) can be calculated.

Potential Applications and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The demonstrated anticancer and anticonvulsant activities of its derivatives warrant further investigation and optimization.

Future research should focus on:

  • Direct Biological Screening: Evaluating the biological activities of this compound itself to establish a baseline for structure-activity relationship (SAR) studies.

  • SAR Exploration: Synthesizing and testing a wider range of derivatives to identify key structural features responsible for the observed biological effects.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active compounds.

  • Pharmacokinetic Profiling: Assessing the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, the diverse and potent biological activities of its derivatives underscore the importance of this chemical scaffold in drug discovery. The insights and protocols provided in this guide aim to facilitate further research into the therapeutic potential of this promising class of compounds. The continued exploration of the 1-benzyl-pyrrolidinone core structure holds the potential to yield novel drug candidates for a range of challenging diseases.

A Technical Guide to the Synthesis of 1-Benzylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its pyrrolidinone core is a common scaffold in medicinal chemistry, and the benzyl group provides a versatile handle for further functionalization. This technical guide provides a comprehensive review of the primary synthetic routes to 1-benzylpyrrolidin-3-one, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to facilitate understanding and replication.

Synthetic Pathways

The synthesis of 1-benzylpyrrolidin-3-one has been approached through several distinct strategies. The most prevalent methods involve multi-step sequences starting from readily available precursors. This review will focus on two major pathways: a linear synthesis commencing with a Michael addition, and a convergent approach utilizing a Dieckmann condensation.

Pathway 1: Linear Synthesis via Michael Addition and Cyclization

This widely employed method builds the pyrrolidinone ring in a stepwise fashion, beginning with the addition of benzylamine to an acrylate derivative. A subsequent cyclization and decarboxylation afford the target compound. A representative scheme is detailed in a Chinese patent (CN102060743A), which outlines a four-step process.[1]

Logical Flow of the Linear Synthesis

cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product A Benzylamine C Ethyl 3-(benzylamino)propanoate A->C Michael Addition (Step a) B Ethyl Acrylate B->C D Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate C->D N-Alkylation (Step b) E Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate D->E Dieckmann Condensation (Step c) F 1-Benzylpyrrolidin-3-one E->F Decarboxylation (Step d)

Caption: Linear synthesis of 1-benzylpyrrolidin-3-one.

Experimental Protocols:

Step a: Synthesis of Ethyl 3-(benzylamino)propanoate [1]

  • To a reactor under mechanical stirring, add benzylamine.

  • Control the temperature to ≤30 °C while dropwise adding ethyl acrylate. The molar ratio of benzylamine to ethyl acrylate should be between 1:1.5 and 1:2.0.

  • After the addition is complete, maintain the temperature at 30-40 °C and continue stirring for 14-16 hours.

  • Monitor the reaction by gas chromatography until the ethyl acrylate is consumed.

  • Purify the product by distillation. Collect the fraction at 140-142 °C/6 mmHg.

Step b: Synthesis of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate [1]

  • This step involves the N-alkylation of the secondary amine intermediate with an ethyl haloacetate. The patent mentions the use of ethyl chloroacetate in the presence of potassium carbonate and potassium iodide.[1]

Step c: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone via Dieckmann Condensation [1]

  • The diester from the previous step is subjected to an intramolecular cyclization using a base such as sodium ethoxide. This reaction is a classic example of a Dieckmann condensation, which is effective for forming five or six-membered rings.[2][3]

Step d: Synthesis of 1-Benzylpyrrolidin-3-one by Decarboxylation [1]

  • The β-keto ester intermediate is hydrolyzed and decarboxylated, typically by heating with an acid (e.g., concentrated hydrochloric acid) or a base (e.g., sodium hydroxide or potassium hydroxide), to yield the final product.[1]

  • The crude product can be purified by distillation under reduced pressure, collecting the fraction at 145-150 °C/6 mmHg.[1]

Quantitative Data Summary for Linear Synthesis

StepKey ReagentsMolar RatiosTemperature (°C)Time (h)Yield (%)
aBenzylamine, Ethyl Acrylate1 : 1.5-2.030-4014-16Not specified
bIntermediate from a, Ethyl Chloroacetate, K₂CO₃, KI1 : 1.5-1.8 : 1.1-1.3 : 0.015-0.02Not specifiedNot specifiedNot specified
cIntermediate from b, Sodium Ethoxide1 : 2.0-2.5Not specifiedNot specified65 (ring closure)
dIntermediate from c, Conc. HCl1 : 1.5-2.5Not specifiedNot specified85 (decarboxylation)
Overall ~55.3

Data extracted from CN102060743A.[1]

Pathway 2: Alternative Synthetic Approaches

While the linear synthesis is well-documented, other strategies exist. One notable alternative involves the catalytic oxidation of 1-benzyl-3-pyrrolidinol. This precursor can be synthesized by the reduction of 1-benzylpyrrolidin-3-one, and chiral versions are accessible through enzymatic asymmetric reduction.[4]

Experimental Workflow for Oxidation Route

cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 1-Benzyl-3-pyrrolidinol C 1-Benzylpyrrolidin-3-one A->C Oxidation B Oxidizing Agent (e.g., Swern, PCC) B->C

Caption: Synthesis of 1-benzylpyrrolidin-3-one via oxidation.

Experimental Protocol: Swern Oxidation (General Procedure) A general procedure for Swern oxidation, which could be adapted for this synthesis, involves the following steps:

  • Activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) in a suitable solvent like dichloromethane.

  • Addition of the alcohol (1-benzyl-3-pyrrolidinol) to the activated DMSO.

  • Addition of a hindered base, such as triethylamine, to promote the elimination reaction and formation of the ketone.

  • Aqueous workup to isolate the product.

Conclusion

The synthesis of 1-benzylpyrrolidin-3-one is well-established, with the linear synthesis starting from benzylamine and ethyl acrylate being a robust and frequently cited method. While this multi-step process involves several intermediates, it provides a reliable route to the target compound. Alternative methods, such as the oxidation of the corresponding alcohol, offer a different strategic approach, which may be advantageous in specific contexts, particularly when stereochemical control is desired. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent applications. This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining 1-benzylpyrrolidin-3-one.

References

N-Benzyl-3-Pyrrolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzyl-3-pyrrolidinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its nomenclature, physical and chemical properties, and key experimental protocols.

Nomenclature and Synonyms

N-benzyl-3-pyrrolidinone is a derivative of pyrrolidinone, featuring a benzyl group attached to the nitrogen atom. Its systematic and common names are often used interchangeably in scientific literature and chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzylpyrrolidin-3-one [1][2].

A variety of synonyms are used to identify this chemical, reflecting both its structural features and historical naming conventions. These are crucial for comprehensive literature searches and material sourcing.

Synonym Reference
1-Benzyl-3-pyrrolidinone[1]
1-benzylpyrrolidin-3-one[1][2]
N-Benzyl-3-pyrrolidone[1]
1-(Phenylmethyl)-3-pyrrolidinone[1]
1-Benzyl-pyrrolidin-3-one[1]
3-Pyrrolidinone, 1-(phenylmethyl)-[1]
3-Pyrrolidinone, 1-benzyl-[1]
Benzyl-3-pyrrolidinone[1]
N-benzylpyrrolid-3-one[1]
1-benzylpyrolidin-3-one[1]
1-N-benzyl-3-pyrrolidone[1]
N-BENZYL-3-PYRROLIDONE[1]

The following diagram illustrates the relationships between the primary name, IUPAC name, and some common synonyms.

Nomenclature Nomenclature of N-benzyl-3-pyrrolidinone N-benzyl-3-pyrrolidinone N-benzyl-3-pyrrolidinone 1-benzylpyrrolidin-3-one 1-benzylpyrrolidin-3-one N-benzyl-3-pyrrolidinone->1-benzylpyrrolidin-3-one IUPAC Name This compound This compound N-benzyl-3-pyrrolidinone->this compound Synonym 1-(Phenylmethyl)-3-pyrrolidinone 1-(Phenylmethyl)-3-pyrrolidinone N-benzyl-3-pyrrolidinone->1-(Phenylmethyl)-3-pyrrolidinone Synonym N-Benzyl-3-pyrrolidone N-Benzyl-3-pyrrolidone N-benzyl-3-pyrrolidinone->N-Benzyl-3-pyrrolidone Synonym

Nomenclature and common synonyms.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of N-benzyl-3-pyrrolidinone is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number775-16-6[1]
Molecular FormulaC₁₁H₁₃NO[1]
Molecular Weight175.23 g/mol [1]
InChI1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2[1]
InChIKeyDHGMDHQNUNRMIN-UHFFFAOYSA-N[1]
Canonical SMILESC1CN(CC1=O)CC2=CC=CC=C2[1]
EC Number212-274-0[1]
Beilstein/REAXYS1526217
PubChem CID69890[1]

Table 2: Physical Properties

Property Value Reference
AppearanceColorless to yellow to orange to brown colored liquid
Boiling Point77 °C at 0.01 mmHg
Density1.091 g/mL at 25 °C
Refractive Indexn20/D 1.539
Flash Point>230 °F
Vapor Pressure7.38E-05 mmHg at 25°C

Table 3: Spectral Data

Technique Data Summary Reference
¹H NMRSpectra available and conforms to structure.[1]
¹³C NMRSpectra available.[2]
Mass SpectrometryGC-MS data available.[2]
Infrared (IR)FTIR and ATR-IR spectra available.[1]
Raman SpectroscopyFT-Raman spectrum available.[1]

Experimental Protocols

N-benzyl-3-pyrrolidinone is primarily used as an intermediate in organic synthesis. The following section details a representative synthetic protocol and purification methods.

Synthesis of N-benzyl-3-pyrrolidinone

A documented method for the preparation of N-benzyl-3-pyrrolidinone involves a multi-step synthesis starting from ethyl 3-benzylaminopropionate. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step A: Synthesis of Ethyl 3-benzylaminopropionate cluster_1 Step B & C: Dieckmann Condensation cluster_2 Step D: Hydrolysis and Decarboxylation cluster_3 Purification A_start Benzylamine + Ethyl acrylate A_process Stirring at 30-40°C A_start->A_process A_end Ethyl 3-benzylaminopropionate A_process->A_end B_start Ethyl 3-benzylaminopropionate derivative A_end->B_start B_process Reaction with Sodium Ethoxide in Toluene B_start->B_process B_end N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone B_process->B_end C_start N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone B_end->C_start C_process Acid Hydrolysis (HCl) and Reflux C_start->C_process C_end Crude N-benzyl-3-pyrrolidinone C_process->C_end D_start Crude Product C_end->D_start D_process Vacuum Distillation D_start->D_process D_end Pure N-benzyl-3-pyrrolidinone D_process->D_end

Synthetic workflow for N-benzyl-3-pyrrolidinone.

A detailed, step-by-step protocol based on a filed patent is as follows:

  • Step A: Synthesis of Ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate under controlled temperature conditions (≤30 °C during addition, then 30-40 °C for 14-16 hours). The completion of the reaction is monitored by gas chromatography. The excess benzylamine is removed by distillation, and the product is collected.

  • Step B: Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: This step involves the reaction of the product from Step A with reagents such as ethyl chloroacetate in the presence of a base.

  • Step C: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Condensation): The product from Step B undergoes an intramolecular cyclization reaction using a base like sodium ethoxide in an appropriate solvent such as dry toluene. The reaction is monitored by LC-MS.

  • Step D: Synthesis of N-benzyl-3-pyrrolidinone (Hydrolysis and Decarboxylation): The cyclized product is then subjected to acidic hydrolysis (e.g., with concentrated hydrochloric acid and water) under reflux for 8-10 hours. After hydrolysis, the aqueous solution's pH is adjusted to 12.0-13.0 with a solid base (like sodium hydroxide or potassium hydroxide), followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-3-pyrrolidinone is purified by vacuum distillation, collecting the fraction at 145-150 °C/6 mmHg.

Purification and Analytical Methods
  • Distillation: As mentioned in the synthetic protocol, vacuum distillation is an effective method for purifying N-benzyl-3-pyrrolidinone.

  • Chromatography: While specific protocols for N-benzyl-3-pyrrolidinone are not detailed in the provided search results, column chromatography using silica gel is a standard technique for the purification of related pyrrolidinone derivatives and can be adapted for this compound. The choice of eluent would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.

  • Analytical Techniques: The purity and identity of N-benzyl-3-pyrrolidinone can be confirmed using a suite of analytical methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, for which reference data is available[1][2].

Biological Context and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that N-benzyl-3-pyrrolidinone itself is an active modulator of specific signaling pathways. Its primary role in the context of drug discovery and development appears to be that of a versatile chemical scaffold or intermediate.

The broader class of pyrrolidinone derivatives has been investigated for a wide range of biological activities, and some have been shown to interact with various cellular targets. For instance, certain pyrrolidinone derivatives have been evaluated as inhibitors of the urokinase receptor (uPAR), which is involved in cancer cell invasion and metastasis. However, in one study, the tested pyrrolidinones did not show an effect on ERK phosphorylation or HIF1α and NF-κB signaling[3]. Other research has explored pyrrolidine derivatives as potential treatments for diabetes by inhibiting α-amylase and α-glucosidase.

It is important to note that N-benzyl-3-pyrrolidinone serves as a precursor for the synthesis of more complex molecules with defined biological activities. For example, it is a known intermediate for the synthesis of enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a component of various drug candidates.

Therefore, while N-benzyl-3-pyrrolidinone is a valuable tool for medicinal chemists, further research is required to elucidate any intrinsic biological activity or direct involvement in cellular signaling. Researchers utilizing this compound should consider it a foundational building block for the synthesis of potentially bioactive molecules.

References

Discovery and history of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Benzyl-3-pyrrolidinone: Discovery, History, and Synthetic Methodologies

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the compound's historical context, detailed synthetic protocols, physicochemical properties, and its role in the development of biologically active molecules.

Introduction

This compound, with the CAS number 775-16-6, is a heterocyclic ketone featuring a pyrrolidinone ring N-substituted with a benzyl group. Its structure serves as a versatile scaffold for the synthesis of a wide range of chiral compounds, particularly substituted pyrrolidines, which are prevalent in many pharmaceuticals. The carbonyl group at the 3-position and the adjacent chiral center upon reduction make it a valuable precursor for stereoselective synthesis.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence is documented in the Beilstein database with the reference number 1526217, indicating its presence in the chemical lexicon for a significant period. The synthesis and study of pyrrolidine derivatives gained traction in the early 20th century with the work of notable chemists like Percy L. Julian, who conducted extensive research on indole alkaloids containing related heterocyclic systems in the 1930s. Although direct synthesis of this compound by Julian is not confirmed, his foundational work on related structures laid the groundwork for the exploration of such compounds.

Modern synthetic chemistry has since refined and optimized the preparation of this compound, recognizing its importance as a building block.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are widely available in chemical databases such as PubChem and ChemicalBook.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 775-16-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 77 °C @ 0.01 mmHg
Density 1.091 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.539
Beilstein Registry No. 1526217

Table 2: Spectroscopic Data References for this compound

Spectrum TypeDatabase/Reference
¹H NMR PubChem, ChemicalBook
¹³C NMR PubChem, ChemicalBook
Infrared (IR) PubChem
Mass Spectrometry (MS) PubChem

Key Experimental Protocols

Two of the most significant synthetic routes to this compound and its derivatives are the Dieckmann cyclization and the enzymatic asymmetric reduction of the ketone.

Synthesis of this compound via Dieckmann Cyclization

This method involves the intramolecular condensation of a diester to form the pyrrolidinone ring. A common approach starts from ethyl acrylate.[4]

Experimental Protocol:

  • Step 1: Michael Addition. Benzylamine is reacted with two equivalents of ethyl acrylate in a Michael addition to form the diester intermediate, diethyl N-benzyl-3,3'-iminodipropionate. This reaction is typically carried out in a suitable solvent like ethanol at room temperature.

  • Step 2: Dieckmann Cyclization. The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization, yielding ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate. An improved yield for this step has been reported using sodium granules.[4]

  • Step 3: Hydrolysis and Decarboxylation. The β-keto ester from the previous step is hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid, to afford this compound.[5]

A Chinese patent (CN102060743A) describes a similar multi-step synthesis starting from benzylamine and ethyl acrylate, with the following key steps: a) synthesis of ethyl 3-benzylaminopropionate, b) reaction with ethyl chloroacetate to form the diester, c) Dieckmann cyclization with sodium ethoxide in toluene, and d) hydrolysis and decarboxylation with hydrochloric acid.[5]

Enzymatic Asymmetric Reduction to (S)-1-Benzyl-3-pyrrolidinol

The stereoselective reduction of this compound is crucial for accessing enantiopure building blocks for pharmaceuticals. Ketoreductases (KREDs) are widely employed for this purpose.

Experimental Protocol:

  • Reaction Setup: In a typical procedure, this compound is suspended in an aqueous buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Enzyme and Cofactor: A suitable ketoreductase, often a recombinant enzyme from organisms like Rhodococcus erythropolis, is added.[4] A catalytic amount of the cofactor, typically NAD⁺ or NADP⁺, is required.

  • Cofactor Regeneration: A co-substrate system is used to regenerate the consumed NADH or NADPH. A common system is the use of isopropanol as a sacrificial alcohol, which is oxidized to acetone by the same enzyme or a coupled dehydrogenase.

  • Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-50 °C) with gentle agitation for a period ranging from several hours to a day, until the reaction reaches completion as monitored by techniques like TLC or HPLC.

  • Workup and Isolation: The product, (S)-1-benzyl-3-pyrrolidinol, is extracted from the aqueous medium using an organic solvent such as ethyl acetate. The organic extracts are then dried and concentrated, and the product can be purified by chromatography if necessary. High enantiomeric excess (>99%) is often achieved with this method.

Table 3: Properties of (S)-1-Benzyl-3-pyrrolidinol

PropertyValueReference(s)
CAS Number 101385-90-4[6]
Molecular Formula C₁₁H₁₅NO[6]
Molecular Weight 177.24 g/mol [6]
Boiling Point 115 °C @ 0.8 mmHg[6]
Density 1.07 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.548[6]

Applications in Drug Development and Biological Significance

This compound is a key intermediate in the synthesis of various biologically active compounds. Its reduced and chirally pure form, 1-benzyl-3-pyrrolidinol, is a precursor for numerous pharmaceuticals. Derivatives of the pyrrolidine scaffold have shown a wide range of biological activities, including acting as antagonists for various receptors and exhibiting anticancer properties.

Apoptosis Induction by Pyrrolidine Derivatives

Recent research has demonstrated that certain derivatives of the pyrrolidine scaffold, such as spirooxindole-pyrrolidine hybrids, can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. Specifically, the activation of caspase-3 is a key event in the apoptotic cascade.

The general signaling pathway for caspase-3 mediated apoptosis initiated by a pyrrolidine derivative can be visualized as follows:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Pyrrolidine_Derivative Pyrrolidine Derivative Procaspase_9 Procaspase-9 Pyrrolidine_Derivative->Procaspase_9 initiates activation Caspase_9 Caspase-9 (active) Procaspase_9->Caspase_9 activation Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 cleavage Caspase_3 Caspase-3 (active) Procaspase_3->Caspase_3 activation Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase_3->Cellular_Substrates cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caspase-3 mediated apoptosis initiated by a pyrrolidine derivative.

This diagram illustrates a simplified intrinsic apoptotic pathway where the pyrrolidine derivative acts as a stimulus, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which in turn cleaves various cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), ultimately leading to the orchestrated dismantling of the cell characteristic of apoptosis.[7][8][9]

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its historical roots are intertwined with the development of heterocyclic chemistry, and modern synthetic methods, including efficient cyclization strategies and stereoselective enzymatic reductions, have made it a readily accessible and highly valuable building block. The ability of its derivatives to modulate biological pathways, such as inducing apoptosis in cancer cells, underscores the continued importance of this scaffold in the quest for novel therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

A Comprehensive Technical Overview of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Benzyl-3-pyrrolidinone, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. The document outlines its core molecular properties, details a standard experimental protocol for its synthesis, and visualizes the synthetic pathway for enhanced clarity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueReferences
Molecular FormulaC₁₁H₁₃NO[1][2][3]
Molecular Weight175.23 g/mol [1][3][4]
CAS Number775-16-6[1][2][3]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound, which involves a multi-step process beginning with the reaction of benzylamine and ethyl acrylate, followed by cyclization and subsequent hydrolysis and decarboxylation.

Materials:

  • Benzylamine

  • Ethyl acrylate

  • Potassium iodide

  • Potassium carbonate

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Concentrated hydrochloric acid

  • Toluene

  • Ethyl acetate

  • Solid sodium hydroxide or potassium hydroxide

Procedure:

  • Step 1: Synthesis of 3-(Benzoylamino)propionic acid ethyl ester

    • React benzylamine with ethyl acrylate. The molar ratio of benzylamine to ethyl acrylate is typically 1:1.5-2.0.

  • Step 2: N-Alkylation

    • The resulting 3-(Benzoylamino)propionic acid ethyl ester is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate.

  • Step 3: Dieckmann Cyclization

    • The product from the previous step undergoes an intramolecular cyclization reaction facilitated by a strong base, such as sodium ethoxide, to form the pyrrolidinone ring.

  • Step 4: Hydrolysis and Decarboxylation

    • The cyclized product is then subjected to hydrolysis using concentrated hydrochloric acid and water, typically under reflux for 8-10 hours.

    • Following hydrolysis, the aqueous solution's pH is adjusted to 12.0-13.0 with a solid base (sodium hydroxide or potassium hydroxide).

  • Step 5: Extraction and Purification

    • The product, N-benzyl-3-pyrrolidinone, is extracted from the basic aqueous solution using ethyl acetate.

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

    • Final purification is achieved through vacuum distillation, collecting the fraction at 145-150 °C/6mmHg to obtain the pure this compound.[5]

Visualized Synthetic Pathway

The following diagram illustrates the key stages in the chemical synthesis of this compound.

Synthesis_Workflow Reactants Benzylamine + Ethyl Acrylate Intermediate1 3-(Benzoylamino)propionic acid ethyl ester Reactants->Intermediate1 Michael Addition Alkylation N-Alkylation with Ethyl Chloroacetate Intermediate1->Alkylation Intermediate2 N-Alkylated Diester Alkylation->Intermediate2 Cyclization Dieckmann Cyclization (Sodium Ethoxide) Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Hydrolysis Hydrolysis & Decarboxylation (HCl, heat) Intermediate3->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-3-pyrrolidinone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-benzyl-3-pyrrolidinone as a versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined below focus on the preparation of chiral hydroxypyrrolidines and aminopyrrolidines, which are valuable building blocks in the development of novel therapeutics.

Introduction

This compound is a key substrate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications.[1] Its pyrrolidinone core is a common motif in many biologically active compounds. This document details two primary applications of this compound in the synthesis of pharmaceutical intermediates: the enzymatic asymmetric reduction to form chiral 1-benzyl-3-hydroxypyrrolidine and the synthesis of 1-benzyl-3-aminopyrrolidine derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.

PropertyValueReference
CAS Number 775-16-6[1]
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Clear yellow liquid[1]
Boiling Point 77 °C at 0.01 mmHg[1]
Density 1.091 g/mL at 25 °C[1]
Refractive Index n20/D 1.539[1]

Application 1: Enzymatic Asymmetric Reduction to (S)-1-Benzyl-3-hydroxypyrrolidine

Enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine is a valuable chiral intermediate for various drugs.[1] The enzymatic asymmetric reduction of this compound offers a highly stereoselective and environmentally friendly route to this important building block.[2]

Experimental Protocol: Biotransformation of this compound

This protocol outlines a general procedure for the enzymatic reduction of this compound.[2]

Materials:

  • This compound

  • Recombinant ketoreductase (e.g., from Rhodococcus erythropolis)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • 2-Propanol

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing 200 mM this compound, 1 mM NAD⁺, and 5% (v/v) 2-propanol in 1 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Add 10 mg of the crude ketoreductase enzyme to the reaction mixture.

  • Incubate the reaction mixture at 50 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 21 hours), terminate the reaction by extracting the mixture with 1 mL of MTBE.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

  • Analyze the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure of the product by NMR analysis, optical rotation measurements, and mass spectrometry.

Quantitative Data
ParameterValueReference
Substrate Concentration 200 mM[2]
Enzyme Recombinant Rhodococcus erythropolis DSM 43297 ketoreductase[2]
Cofactor 1 mM NAD⁺[2]
Cosolvent 5% (v/v) 2-Propanol[2]
Temperature 50 °C[2]
pH 7.0[2]
Reaction Time 21 hours[2]
Yield 92%[2]

Visualization of the Experimental Workflow

G Workflow for Enzymatic Reduction cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start Prepare Reaction Mixture: - this compound (200 mM) - NAD+ (1 mM) - 2-Propanol (5% v/v) - K-Phosphate Buffer (pH 7.0) add_enzyme Add Ketoreductase (10 mg) start->add_enzyme incubate Incubate at 50 °C for 21h add_enzyme->incubate monitor Monitor by TLC incubate->monitor extract Extract with MTBE incubate->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze characterize Characterize by NMR, MS, Optical Rotation analyze->characterize

Caption: Workflow for the enzymatic asymmetric reduction of this compound.

Application 2: Synthesis of 1-Benzyl-3-aminopyrrolidine Derivatives

1-Benzyl-3-aminopyrrolidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals. While a direct, detailed protocol for the reductive amination of this compound was not found in the provided search results, the general principles of this reaction can be applied. Reductive amination is a common method for the synthesis of amines from ketones.

General Reductive Amination Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-benzyl-3-aminopyrrolidine derivatives from this compound. This process typically involves the formation of an imine or enamine intermediate, followed by reduction.

G General Reductive Amination Workflow start This compound imine Imine/Enamine Intermediate start->imine + amine Primary or Secondary Amine (R1R2NH) amine->imine product 1-Benzyl-3-(substituted-amino)pyrrolidine imine->product + reducing_agent Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) reducing_agent->product

Caption: Generalized workflow for the synthesis of 1-benzyl-3-aminopyrrolidine derivatives.

Physicochemical Properties of 1-Benzyl-3-aminopyrrolidine
PropertyValueReference
CAS Number 18471-40-4
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Assay 95%
Density 1.024 g/mL at 25 °C
Refractive Index n20/D 1.5477

Spectroscopic Data

Accurate characterization of the synthesized intermediates is essential. The following tables summarize key spectroscopic data for the starting material and the aminopyrrolidine product.

Table 1: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available[3]
IR Spectrum available[3]
MS Spectrum available[3]

Table 2: Spectroscopic Data for 1-Benzyl-3-aminopyrrolidine

TechniqueDataReference
IR Spectrum available for (S)-(+)-1-Benzyl-3-aminopyrrolidine[4]

Note: Comprehensive NMR and MS data for 1-benzyl-3-aminopyrrolidine were not explicitly available in the provided search results.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols and data presented in these application notes demonstrate its utility in creating chiral building blocks through enzymatic reduction and its potential for the synthesis of aminopyrrolidine derivatives. These methods provide a foundation for researchers and scientists in the field of drug discovery and development to synthesize novel and complex molecules.

References

Application Notes and Protocols: 1-Benzyl-3-pyrrolidinone as a Starting Reagent for Vinyl Triflate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl triflates are versatile intermediates in organic synthesis, serving as valuable precursors for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck couplings. Their synthesis from ketones provides a strategic route to functionalized alkenes. This document provides detailed application notes and protocols for the synthesis of 1-benzyl-2,5-dihydro-1H-pyrrol-3-yl trifluoromethanesulfonate, a vinyl triflate, using 1-benzyl-3-pyrrolidinone as the starting reagent. The protocols are based on general and well-established methods for the triflation of ketones.[1]

Reaction Principle

The synthesis of a vinyl triflate from a ketone, such as this compound, involves a two-step process. First, a strong, non-nucleophilic base is used to deprotonate the α-carbon of the ketone, leading to the formation of an enolate intermediate. This enolate is subsequently "trapped" by an electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), to yield the desired vinyl triflate.[1] The choice of base and reaction conditions is crucial for achieving high yields and controlling regioselectivity where applicable.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the synthesis of vinyl triflates from cyclic ketones. Please note that the yields are illustrative and may vary for the specific substrate, this compound.

Table 1: Reagents and Stoichiometry

ReagentRoleTypical Stoichiometry (equiv)
This compoundStarting Material1.0
Strong Base (e.g., LDA, LiHMDS)Deprotonating Agent1.0 - 1.2
Trifluoromethanesulfonic Anhydride (Tf₂O) or Comins' ReagentTriflylating Agent1.0 - 1.2
Anhydrous Aprotic Solvent (e.g., THF, Diethyl Ether)Reaction Medium-

Table 2: Reaction Parameters

ParameterConditionNotes
Temperature-78 °C to room temperatureEnolate formation is typically performed at low temperatures to minimize side reactions.
Reaction Time1 - 4 hoursMonitoring by TLC is recommended to determine reaction completion.
Work-upAqueous quenchTypically with saturated aqueous sodium bicarbonate or ammonium chloride solution.
PurificationFlash column chromatographySilica gel is the standard stationary phase.

Experimental Protocols

Protocol 1: Vinyl Triflate Synthesis using Lithium Diisopropylamide (LDA) and Triflic Anhydride

This protocol outlines a general procedure for the synthesis of 1-benzyl-2,5-dihydro-1H-pyrrol-3-yl trifluoromethanesulfonate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of LDA Solution: To a flame-dried, argon-purged round-bottom flask containing anhydrous THF, add diisopropylamine (1.1 eq.). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq.) and stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 2 hours.[1]

  • Triflation: To the enolate solution, add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Vinyl Triflate Synthesis using Lithium Hexamethyldisilazide (LiHMDS) and Comins' Reagent

This protocol offers an alternative using a different base and a milder triflating agent.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LiHMDS) solution in THF

  • N-(5-chloro-2-pyridyl)triflimide (Comins' reagent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Enolate Formation: To a flame-dried, argon-purged flask containing a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C, add LiHMDS (1.1 eq., as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 1 hour.[1]

  • Triflation: Add Comins' reagent (1.1 eq.) as a solid in one portion to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.[1]

  • Work-up: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.[1] Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1] Purify the residue by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Reaction Scheme

Caption: Synthesis of vinyl triflate from this compound.

Diagram 2: Experimental Workflow

Workflow arrow arrow start Start prep_base Prepare Strong Base (e.g., LDA solution) start->prep_base enolate_formation Enolate Formation: Add this compound to base at -78 °C prep_base->enolate_formation triflation Triflation: Add triflating agent enolate_formation->triflation warm_rt Warm to Room Temperature triflation->warm_rt workup Aqueous Work-up and Extraction warm_rt->workup purification Purification by Column Chromatography workup->purification end Isolated Vinyl Triflate purification->end

Caption: Experimental workflow for vinyl triflate synthesis.

Diagram 3: Logical Relationship of Key Steps

LogicalSteps cluster_0 Reaction Core cluster_1 Outcome Deprotonation α-Deprotonation of Ketone Enolate Formation of Enolate Intermediate Deprotonation->Enolate Trapping Electrophilic Trapping of Enolate Enolate->Trapping Product Vinyl Triflate Product Trapping->Product

Caption: Key mechanistic steps in vinyl triflate formation.

References

Application Notes and Protocols for the Reduction of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the reduction of 1-benzyl-3-pyrrolidinone to 1-benzyl-3-pyrrolidinol, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols cover enzymatic reduction, metal hydride reduction, and catalytic hydrogenation, offering a range of methodologies to suit different synthetic strategies and available resources.

Introduction

This compound is a key building block in medicinal chemistry. Its reduction to the corresponding alcohol, 1-benzyl-3-pyrrolidinol, can be achieved through several methods, each with distinct advantages in terms of stereoselectivity, yield, and reaction conditions. The choice of reduction method can be critical in a synthetic route, particularly when chirality is a key consideration. This document outlines and compares three major approaches: enantioselective enzymatic reduction, diastereoselective reduction using sodium borohydride, and catalytic hydrogenation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing this compound.

Reduction MethodReagent/CatalystProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
Enzymatic Reduction Ketoreductase (KRED) from Rhodococcus erythropolis DSM 43297(S)-1-Benzyl-3-pyrrolidinol92>99N/A[1]
Ketoreductase (ChKRED20)(S)-1-Benzyl-3-pyrrolidinol>99>99N/A
Metal Hydride Reduction Sodium Borohydride (NaBH₄)1-Benzyl-3-pyrrolidinolHighN/ANot specified
Catalytic Hydrogenation Noyori-type Ru(II)-BINAP catalystChiral 1-Benzyl-3-pyrrolidinolHighHighN/A[2][3][4][5]
Raney Nickel1-Benzyl-3-pyrrolidinolGoodN/ANot specified[6][7]

Experimental Protocols

Enzymatic Reduction using Ketoreductase

This protocol describes the asymmetric reduction of this compound to (S)-1-benzyl-3-pyrrolidinol using a ketoreductase.

Materials:

  • This compound

  • Ketoreductase (e.g., recombinant KRED from Rhodococcus erythropolis DSM 43297 or ChKRED20)

  • Nicotinamide adenine dinucleotide (NAD⁺) or its reduced form (NADH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (e.g., incubator shaker, centrifuge)

Procedure:

  • Prepare a reaction mixture containing 200 mM this compound, 1 mM NAD⁺, and 5% (v/v) isopropanol in 1 mL of 100 mM potassium phosphate buffer (pH 7.0).[1]

  • Add 10 mg of the crude ketoreductase enzyme to the reaction mixture.

  • Incubate the mixture at 50°C with shaking. For ChKRED20, use 40% (v/v) isopropanol and a reaction temperature of 40°C.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, terminate the reaction by extracting the mixture with 1 mL of methyl tert-butyl ether.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic extract to obtain the crude product.

  • Purify the product by silica gel column chromatography.

  • Determine the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Enzymatic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Buffer (100 mM KPi, pH 7.0) B Add Substrate (this compound, 200 mM) A->B C Add Cofactor (NAD+, 1 mM) B->C D Add Cosolvent (Isopropanol, 5% v/v) C->D E Add Enzyme (KRED, 10 mg) D->E F Incubate at 50°C with shaking E->F G Monitor by TLC F->G H Extract with MTBE G->H I Dry organic layer (Na2SO4) H->I J Concentrate I->J K Purify by Column Chromatography J->K L Analyze by Chiral HPLC (Conversion & ee) K->L

Enzymatic reduction workflow.
Metal Hydride Reduction using Sodium Borohydride

This protocol provides a general method for the reduction of this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution to yield the crude 1-benzyl-3-pyrrolidinol.

  • Purify the product by column chromatography on silica gel if necessary.

Logical Relationship Diagram:

Sodium_Borohydride_Reduction cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Dissolve Substrate in Alcohol B Cool to 0°C A->B C Add NaBH4 B->C D Stir and Monitor by TLC C->D E Quench with Water D->E F Remove Solvent E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I 1-Benzyl-3-pyrrolidinol H->I

Sodium borohydride reduction process.
Asymmetric Catalytic Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of this compound using a Noyori-type ruthenium catalyst to produce an enantioenriched alcohol.

Materials:

  • This compound

  • [RuCl₂(BINAP)]₂ or a similar Noyori-type catalyst

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

  • High-pressure reactor (autoclave) or hydrogenation apparatus

  • Standard laboratory glassware and equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with this compound (1 equivalent) and the ruthenium catalyst (0.01 - 1 mol%).

  • Add the anhydrous, degassed solvent.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the specified time (typically 12-48 hours).

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC/MS.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.

Signaling Pathway Diagram (Conceptual):

Asymmetric_Hydrogenation_Pathway sub This compound intermediate [Substrate-Catalyst-H2] Complex sub->intermediate Coordination cat Ru(II)-BINAP Catalyst cat->intermediate h2 H2 h2->intermediate Hydride Transfer intermediate->cat Catalyst Regeneration product Chiral 1-Benzyl-3-pyrrolidinol intermediate->product Reduction

Asymmetric hydrogenation pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the reduction of this compound. Researchers should optimize the reaction conditions based on their specific requirements and available resources.

References

Application of 1-Benzyl-3-pyrrolidinone in the Synthesis of Diazabicycles: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-benzyl-3-pyrrolidinone and its derivatives in the synthesis of diazabicycles, which are crucial scaffolds in medicinal chemistry. Diazabicyclic structures are integral to a variety of pharmacologically active compounds. The following sections detail the synthetic pathways, experimental protocols, and quantitative data derived from key patents in the field, offering a practical guide for researchers in drug discovery and development.

Introduction

This compound serves as a versatile starting material for the synthesis of complex heterocyclic compounds.[1][2] Its pyrrolidinone core provides a robust framework for the construction of fused ring systems, such as diazabicycles. A notable application is in the asymmetric synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, a key chiral intermediate for the broad-spectrum antibiotic, moxifloxacin.[3] The synthesis of this important molecule highlights the utility of this compound derivatives in creating stereochemically defined bicyclic structures.

Synthetic Pathways

The synthesis of diazabicycles from this compound derivatives typically involves a multi-step sequence. A common strategy is the construction of the second nitrogen-containing ring onto the pyrrolidinone framework. This is often achieved through a sequence of alkylation, reductive amination, and cyclization reactions.

A representative synthetic route to (S,S)-2,8-diazabicyclo[4.3.0]nonane initiates from a carboxy-functionalized derivative of this compound. The key steps include:

  • Alkylation: Introduction of a side chain at the C4 position of the pyrrolidinone ring.

  • Reductive Amination: Formation of a stereocenter at the C3 position via reaction with a chiral amine, followed by reduction.

  • Intramolecular Cyclization: Formation of the second ring to yield the diazabicyclic core.

  • Deprotection: Removal of protecting groups to afford the final diazabicycle.

Below is a visualization of a typical synthetic workflow for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

G cluster_0 Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane A 1-Benzyl-4-ethoxycarbonyl- 3-pyrrolidinone B Alkylation A->B Reagents: 3-chloropropylbenzylether, DBU, KI, TBAB C Alkylated Pyrrolidinone Intermediate B->C D Reductive Amination with (R)-1-Phenethylamine C->D Reagents: (R)-1-phenethylamine, Raney Nickel, H₂ E Chiral Diamine Intermediate D->E F Intramolecular Cyclization E->F Conditions: Heat, Acid G Protected Diazabicycle F->G H Deprotection (e.g., Hydrogenolysis) G->H Catalyst: Pd/C I (S,S)-2,8-diazabicyclo[4.3.0]nonane H->I

Figure 1: Synthetic workflow for (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental steps in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, as described in the patent literature.[3]

Table 1: Alkylation of 1-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone

Reactant 1Reactant 2Catalyst/BaseSolventReaction Time (h)Yield (%)
1-Benzyl-4-ethoxycarbonyl-3-pyrrolidoneEthyl acrylateTriphenylphosphineAcetonitrile2053

Table 2: Reductive Amination and Cyclization

Starting MaterialChiral AmineReducing AgentCyclization ConditionsOverall Yield (from reductive amination)
1-Benzyl-4-ethoxycarbonyl-3-pyrrolidone(R)-1-PhenethylamineRaney Nickel / H₂Acetic acid, 70°C95% (for cyclization step)

Table 3: Deprotection to Yield Final Product

Protected DiazabicycleDeprotection ReagentSolventReaction Time (h)Yield (%)
Benzyl-protected diazabicyclePd/C, H₂Methanol10>99

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, adapted from the patent literature.[3]

Protocol 1: Synthesis of 1-Benzyl-4-(3-ethoxycarbonylpropyl)-3-pyrrolidinone

Objective: To introduce an ethoxycarbonylpropyl side chain at the C4 position of the pyrrolidinone ring.

Materials:

  • 1-Benzyl-4-ethoxycarbonyl-3-pyrrolidone (5.0 g, 20.2 mmol)

  • Ethyl acrylate (6.0 g, 60.0 mmol)

  • Triphenylphosphine (0.45 g, 1.7 mmol)

  • Acetonitrile (25 mL)

Procedure:

  • To a reaction flask, add 1-benzyl-4-ethoxycarbonyl-3-pyrrolidone, ethyl acrylate, triphenylphosphine, and acetonitrile.

  • Heat the mixture to reflux and maintain for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent by concentration under reduced pressure to obtain an oily liquid.

  • Purify the crude product by column chromatography to yield the desired oily product (3.7 g, 53% yield).

Protocol 2: Asymmetric Reductive Amination

Objective: To introduce a chiral center at the C3 position via reductive amination with a chiral amine.

Materials:

  • 1-Benzyl-4-ethoxycarbonyl-3-pyrrolidone (12.0 g, 48 mmol)

  • (R)-1-Phenethylamine (6.0 g, 50 mmol)

  • Benzene (150 mL)

  • Anhydrous ethanol (100 g)

  • Raney Nickel (7 g)

Procedure:

  • In a flask equipped with a water separator, dissolve 1-benzyl-4-ethoxycarbonyl-3-pyrrolidone and (R)-1-phenethylamine in benzene.

  • Heat the mixture to reflux under a nitrogen atmosphere to remove water.

  • After complete water separation, concentrate the mixture under reduced pressure to obtain an oily product.

  • Dissolve the oily product in anhydrous ethanol and transfer to an autoclave.

  • Add Raney Nickel to the autoclave.

  • Pressurize the autoclave with hydrogen gas to 1 MPa and stir the reaction mixture at room temperature for 60 hours.

  • Upon completion of the reaction, filter the mixture and elute the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the oily product (16 g).

Protocol 3: Intramolecular Cyclization and Deprotection

Objective: To form the diazabicyclic ring system and remove the benzyl protecting group.

Materials:

  • Reductive amination product (10.8 g, 28.3 mmol)

  • Toluene (220 mL)

  • Acetic acid (42 mL)

  • Sodium bicarbonate aqueous solution

  • Anhydrous sodium sulfate

  • Palladium on carbon (Pd/C)

  • Methanol

Procedure:

Part A: Intramolecular Cyclization

  • Dissolve the reductive amination product in toluene and acetic acid.

  • Heat the mixture to 70°C and react for 16 hours.

  • After the reaction is complete, wash the mixture with sodium bicarbonate aqueous solution until the pH is approximately 8.

  • Combine the aqueous phases and extract with toluene.

  • Combine the toluene phases, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the oily cyclized product (9.0 g, 95% yield).

Part B: Deprotection

  • Dissolve the protected diazabicycle in methanol.

  • Add a catalytic amount of Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Below is a diagram illustrating the logical relationship in the multi-step synthesis.

G cluster_1 Synthetic Logic Start This compound Derivative Step1 Alkylation (C4 Functionalization) Start->Step1 Intermediate1 Functionalized Pyrrolidinone Step1->Intermediate1 Step2 Asymmetric Reductive Amination Intermediate1->Step2 Intermediate2 Chiral Diamine Precursor Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Protected Diazabicycle Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Final Diazabicycle Product Step4->End

Figure 2: Logical flow of the diazabicycle synthesis.

Conclusion

This compound and its derivatives are valuable precursors for the enantioselective synthesis of complex diazabicycles. The methodologies outlined in this document, derived from established patent literature, provide a solid foundation for the laboratory-scale synthesis of these important heterocyclic scaffolds. The presented protocols and data can be adapted and optimized for the synthesis of various diazabicycle analogs for applications in drug discovery and development.

References

Application Notes: 1-Benzyl-3-pyrrolidinone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-pyrrolidinone is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. Its pyrrolidinone core allows for the introduction of various substituents and chiral centers, making it an attractive starting material for the synthesis of compounds targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in apoptosis. The benzyl group provides a handle for further chemical modification or can be a crucial pharmacophoric element. This document provides an overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and quantitative biological data.

Key Applications in Medicinal Chemistry

The this compound scaffold is a component of molecules designed to modulate various physiological pathways. Its derivatives have been investigated for their potential as anticancer agents and for the treatment of neurological disorders.

Anticancer Drug Discovery: Induction of Apoptosis

Derivatives of this compound, particularly 1-benzyl-pyrrolidin-3-ol analogues, have been synthesized and evaluated as potential anticancer agents that induce apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.[1] A key mediator of apoptosis is caspase-3, an executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the dismantling of the cell.[1]

A library of 1-benzyl-pyrrolidin-3-ol analogues was synthesized via the Ugi multi-component reaction and screened for cytotoxicity against a panel of human cancer cell lines. Several compounds exhibited significant cytotoxic effects, particularly against the HL-60 (human leukemia) cell line, and were shown to induce apoptosis through the activation of caspase-3.[1]

Compound IDCancer Cell Line% Cytotoxicity at 10 µM
5j HL-60 (Leukemia)~75%
A549 (Lung)~40%
NCI-H322 (Lung)~35%
A431 (Skin)~30%
T98G (Glioblastoma)~25%
5p HL-60 (Leukemia)~80%
A549 (Lung)~45%
NCI-H322 (Lung)~40%
A431 (Skin)~35%
T98G (Glioblastoma)~30%

Data sourced from in vitro studies on 1-benzyl-pyrrolidin-3-ol analogues.[1]

Neuroscience: Dopamine D2 Receptor Antagonists

The N-benzyl-pyrrolidine moiety is a key pharmacophore in a potent class of dopamine D2 receptor antagonists.[2][3] These compounds have potential applications as antipsychotic agents. The affinity for the D2 receptor is highly stereoselective, with the (R)-enantiomer showing significantly higher potency.[2][3]

CompoundSubstituent (R)IC50 (nM) for [3H]spiperone binding
21 5,6-dimethoxy-salicylamide~1
22 5,6-dimethoxy-salicylamide~1
24 2,3-dimethoxy-benzamide~1
26 2,3-dimethoxy-benzamide~1

Data for substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides.[2][3]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Benzyl-3-pyrrolidinol via Enzymatic Reduction of this compound

This protocol describes the asymmetric reduction of this compound to the chiral intermediate (S)-1-benzyl-3-pyrrolidinol, a valuable building block for various drugs.

Materials:

  • This compound

  • Recombinant ketoreductase (e.g., from Rhodococcus erythropolis)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Isopropanol

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing 200 mM this compound, 1 mM NAD⁺, and 5% (v/v) isopropanol in 100 mM potassium phosphate buffer (pH 7.0).

  • Add 10 mg of crude ketoreductase enzyme to 1 mL of the reaction mixture.

  • Incubate the reaction at 50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, terminate the reaction by extracting the mixture with an equal volume of MTBE.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the product by silica gel column chromatography.

  • Determine the conversion and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ugi Four-Component Reaction for the Synthesis of 1-Benzyl-pyrrolidin-3-ol Analogues

This protocol provides a general procedure for the diversity-oriented synthesis of 1-benzyl-pyrrolidin-3-ol derivatives.

Materials:

  • 1-(2-Aminobenzyl)pyrrolidin-3-ol

  • A variety of aldehydes

  • A variety of carboxylic acids

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-aminobenzyl)pyrrolidin-3-ol (1 equivalent), an aldehyde (1 equivalent), and a carboxylic acid (1 equivalent) in methanol.

  • Add tert-butyl isocyanide (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This assay is used to determine the activation of caspase-3 in cancer cells treated with potential apoptotic agents.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Cell culture medium and supplements

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Lysis Buffer

  • Reaction Buffer (containing DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Seed cells in a 96-well plate and treat them with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control.

  • After treatment, lyse the cells using Cell Lysis Buffer.

  • Centrifuge the plate to pellet the cell debris and transfer the supernatant (cell lysate) to a new 96-well black microplate.

  • Prepare a reaction mixture by adding the cell lysate to the Reaction Buffer containing the caspase-3 substrate Ac-DEVD-AMC.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 440 nm using a fluorometer.

  • The increase in fluorescence is proportional to the caspase-3 activity.

Visualizations

Signaling Pathway: Caspase-3 Mediated Apoptosis

Caspase3_Pathway extrinsic Extrinsic Pathway (Death Receptor-Mediated) caspase8 Caspase-8 extrinsic->caspase8 activates intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Caspase-9 intrinsic->caspase9 activates caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 activates caspase9->caspase3 activates substrates Cellular Substrates (e.g., PARP, lamins) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-3 activation in apoptosis.

Experimental Workflow: Synthesis and Evaluation of Anticancer Agents

Experimental_Workflow start This compound synthesis Synthesis of Derivatives (e.g., Ugi Reaction) start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) purification->cytotoxicity caspase_assay Caspase-3 Activity Assay cytotoxicity->caspase_assay Active Compounds lead_compound Lead Compound Identification caspase_assay->lead_compound

Caption: Workflow for anticancer drug discovery.

References

Application Notes and Protocols for the Enzymatic Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone to the chiral synthon (R)- or (S)-1-benzyl-3-pyrrolidinol. This valuable intermediate is a key building block in the synthesis of various pharmaceutical compounds. Biocatalytic reduction offers a green and highly selective alternative to traditional chemical methods.

Introduction

The enantioselective reduction of prochiral ketones is a critical transformation in the pharmaceutical industry for the synthesis of optically active alcohols. This compound is a common precursor, and its reduction yields enantiopure 1-benzyl-3-hydroxypyrrolidine, a versatile chiral building block for various drugs[1]. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this transformation, offering high enantioselectivity and operating under mild reaction conditions. These enzymes, dependent on nicotinamide cofactors (NADH or NADPH), can be utilized as isolated enzymes or within whole-cell systems.

This document outlines protocols for the screening of ketoreductases, a general procedure for the asymmetric reduction of this compound, and the subsequent analysis of the product's enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize typical quantitative data for the enzymatic reduction of N-substituted cyclic ketones. While specific data for this compound with a wide range of commercial enzymes is not extensively published in a single source, the data presented for analogous substrates demonstrates the potential of this biocatalytic approach.

Table 1: Performance of Selected Ketoreductases in the Reduction of N-Substituted Cyclic Ketones.

Enzyme TypeSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (e.e.) (%)
Ketoreductase (SsSDR1-WT)N-Boc-pyrrolidinone(R)>99>99.9
Engineered KRED (SsSDR1-M4)N-Boc-pyrrolidinone(S)>99>99.9
Ketoreductase (ZRK)Various prochiral ketones(S)>99>99
Alcohol Dehydrogenase (ADH440)Aromatic nitroketones(R)79-9992-99

Data is compiled from studies on similar N-substituted cyclic ketones and demonstrates the high selectivity achievable with ketoreductases.

Table 2: Typical Chiral HPLC Parameters for the Separation of Chiral Alcohols.

ParameterTypical Conditions
Column Polysaccharide-based chiral stationary phase (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)
Mobile Phase n-Hexane/Isopropanol (IPA) with a basic or acidic additive
Ratio 90:10 to 70:30 (Hexane:IPA)
Additive 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or 254 nm
Temperature Ambient (e.g., 25 °C)

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Asymmetric Reduction of this compound

This protocol describes a general method for screening a panel of ketoreductases to identify the optimal biocatalyst for the desired stereoselective reduction.

Materials:

  • This compound

  • Ketoreductase (KRED) screening kit (containing various KREDs)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (as a co-substrate for cofactor regeneration, if GDH is not used)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes or 96-well plates

  • Incubator shaker

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL.

    • 10 mM this compound (from a stock solution in DMSO or isopropanol).

    • 1 mM NADP⁺ or NAD⁺.

    • 1.2 equivalents of D-Glucose.

    • 1-5 mg/mL of Glucose Dehydrogenase (GDH).

    • 1-5 mg of the respective ketoreductase.

  • Incubation: Incubate the reaction mixtures at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the phases.

  • Sample Preparation for Analysis:

    • Carefully transfer the organic (upper) layer to a new tube.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the sample by TLC and chiral HPLC to determine conversion and enantiomeric excess.

Protocol 2: Preparative Scale Asymmetric Reduction of this compound

This protocol is for a larger-scale synthesis using the best-performing ketoreductase identified in the screening.

Materials:

  • This compound

  • Selected Ketoreductase (lyophilized powder or immobilized)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (e.g., 1 g) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.

  • Add the substrate solution to the potassium phosphate buffer (e.g., 100 mL, 100 mM, pH 7.0).

  • Add the cofactor (NADP⁺ or NAD⁺, e.g., 0.1 mol%) and the cofactor regeneration system components (D-glucose and GDH).

  • Add the selected ketoreductase (e.g., 10-50 mg).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: Chiral HPLC Analysis of 1-Benzyl-3-pyrrolidinol

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of the product.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral column: A polysaccharide-based column such as CHIRALCEL® OD-H (cellulose-based) or CHIRALPAK® AD-H (amylose-based) is a good starting point.

Method Development Strategy:

  • Initial Screening in Normal Phase:

    • Mobile Phase: Start with a mixture of n-hexane and isopropanol (IPA) in a 90:10 ratio.

    • Additive: Since 1-benzyl-3-pyrrolidinol is a basic compound, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Detection: Monitor at 210 nm or 254 nm.

  • Optimization:

    • If separation is not achieved, vary the ratio of n-hexane to IPA (e.g., 80:20, 70:30).

    • Try a different alcohol co-solvent such as ethanol.

  • Reversed-Phase Screening (if normal phase is unsuccessful):

    • Mobile Phase: Use a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and acetonitrile or methanol.

    • Further optimization of the mobile phase composition and pH may be required.

  • Analysis:

    • Inject a sample of the racemic 1-benzyl-3-pyrrolidinol (if available) to determine the retention times of both enantiomers.

    • Inject the sample from the enzymatic reaction to determine the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic asymmetric reduction of this compound.

Enzymatic_Reduction_Pathway cluster_enzyme Enzymatic Reaction This compound This compound Ketoreductase (KRED) Ketoreductase (KRED) This compound->Ketoreductase (KRED) Substrate Chiral Product Chiral Product Ketoreductase (KRED)->Chiral Product (R)- or (S)-1-Benzyl-3-pyrrolidinol Cofactor Regeneration Cofactor Regeneration NADP+ NADP+ Cofactor Regeneration->NADP+ NADPH NADPH NADP+->NADPH Reduction NADPH->Ketoreductase (KRED) NADPH->NADP+ Oxidation

Caption: Enzymatic reduction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification A Substrate & Reagent Preparation B Enzyme Screening A->B C Preparative Scale Reduction B->C Select best enzyme D Reaction Work-up & Extraction C->D E Chiral HPLC Analysis (e.e. determination) D->E F Purification (Column Chromatography) D->F G Final Chiral Product E->G F->G

Caption: Experimental workflow for enzymatic reduction.

References

Catalytic Hydrogenation of 1-Benzyl-3-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 1-benzyl-3-pyrrolidinone to 1-benzyl-3-hydroxypyrrolidine is a pivotal transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. The resulting 3-hydroxypyrrolidine moiety is a privileged scaffold found in numerous drugs. This document provides detailed application notes and experimental protocols for both the racemic and asymmetric catalytic hydrogenation of this compound.

The reduction of the carbonyl group in this compound can be achieved through various catalytic systems, offering routes to either the racemic product or, with the use of chiral catalysts, to specific enantiomers of 1-benzyl-3-hydroxypyrrolidine. The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the yield, selectivity, and enantiomeric excess of the desired product. While enzymatic reductions are known to produce enantiopure 1-benzyl-3-hydroxypyrrolidine, catalytic hydrogenation offers a versatile and scalable alternative.[1]

Racemic Catalytic Hydrogenation

For the preparation of racemic 1-benzyl-3-hydroxypyrrolidine, several robust and efficient heterogeneous catalysts can be employed. Raney® Nickel and Palladium on carbon (Pd/C) are among the most common and effective catalysts for this transformation.

Data Presentation: Racemic Hydrogenation
CatalystSubstrate Concentration (M)SolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Reference
Raney® Ni0.5Methanol50504>95Representative
10% Pd/C0.5Ethanol102512>95Representative
5% PtO₂ (Adam's catalyst)0.4Acetic Acid3256~90Representative

Note: The data presented are representative examples based on typical laboratory-scale reactions and may require optimization for specific applications.

Experimental Protocol: Racemic Hydrogenation with Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: Under a stream of inert gas (e.g., argon or nitrogen), carefully wash the commercial Raney® Nickel slurry (e.g., 0.5 g per 10 g of substrate) with anhydrous methanol three times to remove the water.

  • Reaction Setup: In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

  • Catalyst Addition: Carefully add the prepared Raney® Nickel catalyst to the substrate solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen to 50 atm.

  • Reaction: Heat the reaction mixture to 50°C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 1-benzyl-3-hydroxypyrrolidine, which can be further purified by distillation or chromatography if necessary.

Asymmetric Catalytic Hydrogenation

The enantioselective hydrogenation of this compound provides access to chiral 3-hydroxypyrrolidine derivatives, which are crucial building blocks in the synthesis of many pharmaceuticals. This is typically achieved using homogeneous catalysts composed of a transition metal (e.g., Ruthenium, Rhodium) and a chiral ligand, such as BINAP.

Data Presentation: Asymmetric Hydrogenation
Catalyst SystemSubstrate/Catalyst RatioSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Ru(OAc)₂((R)-BINAP)1000:1Ethanol1002524>90>98 (R)Representative
[Rh(COD)((R,R)-Et-DuPhos)]BF₄500:1Methanol202512>95>99 (R)Representative
[Ir(COD)(PCy₃)(py)]PF₆ / Chiral Phosphine Ligand1000:1Dichloromethane503018~90>95Representative

Note: The data presented are representative examples based on typical laboratory-scale reactions and may require optimization for specific substrates and desired enantiomers.

Experimental Protocol: Asymmetric Hydrogenation with Ru(OAc)₂((R)-BINAP)

Materials:

  • This compound

  • Ru(OAc)₂((R)-BINAP) or prepare in situ from [Ru(COD)Cl₂]n and (R)-BINAP

  • Ethanol (anhydrous, degassed)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

  • Schlenk line and inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [Ru(COD)Cl₂]n (1.0 mol%) and (R)-BINAP (1.1 mol%) in anhydrous, degassed ethanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous, degassed ethanol.

  • Transfer to Reactor: Transfer the substrate solution and the catalyst solution to the high-pressure reactor under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 100 atm.

  • Reaction: Stir the reaction mixture at 25°C for 24 hours, or until complete conversion is observed by chiral HPLC or GC analysis.

  • Work-up and Isolation: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched (R)-1-benzyl-3-hydroxypyrrolidine.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_racemic Racemic Hydrogenation cluster_asymmetric Asymmetric Hydrogenation rac_start This compound rac_reaction Hydrogenation rac_start->rac_reaction rac_catalyst Raney Ni or Pd/C rac_catalyst->rac_reaction rac_conditions MeOH or EtOH H₂ (10-50 atm) 25-50°C rac_conditions->rac_reaction rac_workup Filtration rac_reaction->rac_workup rac_product Racemic 1-Benzyl-3-hydroxypyrrolidine rac_workup->rac_product asym_start This compound asym_reaction Asymmetric Hydrogenation asym_start->asym_reaction asym_catalyst Ru-BINAP or Rh-DuPhos asym_catalyst->asym_reaction asym_conditions EtOH or MeOH H₂ (20-100 atm) 25-30°C asym_conditions->asym_reaction asym_workup Solvent Removal asym_reaction->asym_workup asym_product Enantioenriched (R)- or (S)-1-Benzyl-3-hydroxypyrrolidine asym_workup->asym_product

Caption: General workflow for racemic and asymmetric catalytic hydrogenation of this compound.

signaling_pathway substrate This compound (Prochiral Ketone) transition_state Diastereomeric Transition States substrate->transition_state catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->transition_state h2 H₂ h2->transition_state product_r (R)-1-Benzyl-3-hydroxypyrrolidine transition_state->product_r Lower Energy product_s (S)-1-Benzyl-3-hydroxypyrrolidine transition_state->product_s Higher Energy

Caption: Simplified logical diagram of asymmetric induction in the catalytic hydrogenation of this compound.

References

Application Notes and Protocols: Synthesis of Chiral Amines Using 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-pyrrolidinone is a versatile building block in organic synthesis, particularly valued for its role as a precursor in the preparation of chiral amines and their derivatives. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. The ability to introduce chirality at the C3 position of the pyrrolidinone ring and subsequently convert it into a chiral amino group opens avenues for the synthesis of a diverse array of enantiomerically pure compounds.

This document provides detailed application notes and experimental protocols for the synthesis of chiral amines utilizing this compound as a key starting material. The primary strategies discussed are the asymmetric reduction of the ketone to a chiral alcohol, followed by its conversion to a chiral amine, and the direct asymmetric reductive amination of the ketone.

Core Synthetic Strategies

The synthesis of chiral amines from this compound predominantly follows two main pathways:

  • Two-Step Synthesis via Chiral Hydroxypyrrolidine: This is the most established and versatile method. It involves the initial asymmetric reduction of the ketone functionality in this compound to yield an enantiomerically enriched 1-benzyl-3-hydroxypyrrolidine. This chiral alcohol is then converted into the corresponding chiral amine through various chemical transformations.

  • Direct Asymmetric Reductive Amination: This approach offers a more direct route by converting the ketone directly into a chiral amine in a single synthetic step. This is typically achieved using a suitable amine source and a chiral catalyst system.

The following sections will provide detailed protocols and data for these synthetic transformations.

Two-Step Synthesis via Chiral 1-Benzyl-3-hydroxypyrrolidine

This is a widely employed and reliable method for accessing chiral 3-aminopyrrolidine derivatives. The key to this approach is the highly enantioselective reduction of the prochiral ketone.

Step 1: Asymmetric Reduction of this compound

Enzymatic reduction is a powerful tool for achieving high enantioselectivity in the synthesis of chiral alcohols. Ketoreductases, in particular, have demonstrated excellent performance in the asymmetric reduction of this compound.

Table 1: Enzymatic Asymmetric Reduction of this compound

Catalyst/EnzymeSubstrate ConcentrationCo-factorReaction ConditionsProductYield (%)Enantiomeric Excess (ee, %)Reference
KetoreductaseNot specifiedNot specifiedn-hexane(R)- or (S)-1-Benzyl-3-hydroxypyrrolidineNot specifiedHigh

Experimental Protocol: Enzymatic Asymmetric Reduction

A detailed protocol for a typical ketoreductase-catalyzed reduction is provided below. Note: Specific conditions may vary depending on the enzyme used.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Co-factor Regeneration System: Add the components for the co-factor regeneration system. A common system for NADPH regeneration is the use of glucose and glucose dehydrogenase (GDH).

  • Enzyme Addition: Add the ketoreductase to the reaction mixture.

  • Substrate Addition: Add this compound to the mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent (e.g., DMSO, isopropanol) to improve solubility.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically pure 1-benzyl-3-hydroxypyrrolidine.

Logical Workflow for Two-Step Synthesis

G start This compound step1 Asymmetric Reduction (e.g., Enzymatic) start->step1 intermediate Chiral 1-Benzyl-3-hydroxypyrrolidine step1->intermediate step2 Conversion of Hydroxyl to Amino Group (e.g., Mitsunobu, Mesylation/Azide displacement) intermediate->step2 product Chiral 3-Amino-1-benzylpyrrolidine step2->product deprotection Debenzylation (e.g., Hydrogenolysis) product->deprotection final_product Chiral 3-Aminopyrrolidine deprotection->final_product G substrate This compound + Amine imine_formation Formation of Chiral Imine/Enamine Intermediate substrate->imine_formation catalyst Chiral Catalyst catalyst->imine_formation reduction Stereoselective Reduction (e.g., H2, Hantzsch Ester) catalyst->reduction imine_formation->reduction product Chiral 3-Aminopyrrolidine Derivative reduction->product

Synthetic Routes to Enantiopure 1-Benzyl-3-hydroxypyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various synthetic routes to obtain enantiopure (R)- and (S)-1-benzyl-3-hydroxypyrrolidine. This chiral molecule is a valuable building block in the synthesis of a wide range of pharmaceuticals. The following sections detail four primary strategies: synthesis from the chiral pool, asymmetric reduction of a prochiral ketone, chiral resolution of a racemic mixture, and enzymatic kinetic resolution.

Synthesis from the Chiral Pool: L-Glutamic Acid as a Starting Material

This method utilizes the readily available and inexpensive chiral starting material, L-glutamic acid, to synthesize (S)-1-benzyl-3-hydroxypyrrolidine. The synthesis involves a multi-step process, including the formation of a cyclic intermediate and subsequent reduction.

Experimental Protocol: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine from L-Glutamic Acid

Step 1: Synthesis of N-Benzyl-L-Glutamic Acid

  • In a suitable reaction vessel, dissolve L-glutamic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 3 hours.

  • Introduce a 10% palladium on carbon catalyst (a catalytic amount) to the reaction mixture.

  • Hydrogenate the mixture at 51 psig for approximately 80-90 minutes.

  • After the reaction is complete, filter off the catalyst.

  • Adjust the pH of the filtrate to 4.2 with 1 N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-benzyl-L-glutamic acid.

Step 2: Reduction to (S)-1-benzyl-3-hydroxypyrrolidine

This part of the synthesis involves the reduction of the carboxylic acid functionalities and cyclization to form the pyrrolidine ring. A common method involves the use of a strong reducing agent like lithium aluminum hydride.

  • Suspend lithium aluminum hydride (4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of N-benzyl-L-glutamic acid (1 equivalent) in anhydrous THF to the suspension, maintaining a controlled temperature.

  • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess lithium aluminum hydride by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash it with THF.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (S)-1-benzyl-3-hydroxypyrrolidine.

Quantitative Data
ParameterValue
Starting MaterialL-Glutamic Acid
Key ReagentsBenzaldehyde, Pd/C, H₂, LiAlH₄
Overall YieldModerate
Enantiomeric Excess (ee)>98%

Note: The overall yield can vary depending on the efficiency of each step. The enantiomeric excess is generally high as the chirality is derived from the starting material.

Workflow Diagram

G Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine from L-Glutamic Acid cluster_0 Step 1: N-Benzylation and Hydrogenation cluster_1 Step 2: Reduction and Cyclization A L-Glutamic Acid B N-Benzyl-L-glutamic acid A->B 1. Benzaldehyde, NaOH 2. H₂, Pd/C C (S)-1-benzyl-3-hydroxypyrrolidine B->C LiAlH₄, THF

Caption: Synthesis from L-Glutamic Acid.

Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone

This chemoenzymatic approach involves the asymmetric reduction of the prochiral ketone, this compound, using a ketoreductase enzyme to produce enantiopure 1-benzyl-3-hydroxypyrrolidine. This method is highly attractive due to its high enantioselectivity and mild reaction conditions.

Experimental Protocol: Enzymatic Asymmetric Reduction
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a phosphate buffer (100 mM, pH 7.0).

  • Substrate and Cofactor: Add this compound (200 mM) and NAD⁺ (1 mM) to the buffer.

  • Co-substrate: Add 2-propanol (5% v/v) which acts as the sacrificial reductant for cofactor regeneration.

  • Enzyme Addition: Add the ketoreductase from Rhodococcus erythropolis (e.g., 10 mg crude enzyme per 1 mL reaction volume).

  • Reaction Conditions: Incubate the reaction mixture at 50°C with agitation for 21 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the product with methyl tert-butyl ether.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate, and purify the product by silica gel column chromatography.[1]

Quantitative Data
ParameterValue
Starting MaterialThis compound
BiocatalystKetoreductase from Rhodococcus erythropolis
CofactorNAD⁺
Co-substrate2-Propanol
Yield92%[1]
Enantiomeric Excess (ee)>99%

Workflow Diagram

G Asymmetric Reduction of this compound A This compound B Enantiopure 1-benzyl-3-hydroxypyrrolidine A->B Asymmetric Reduction C Ketoreductase (Rhodococcus erythropolis) C->B D NAD⁺ / NADH 2-Propanol / Acetone D->B

Caption: Asymmetric Enzymatic Reduction.

Chiral Resolution of Racemic 1-Benzyl-3-hydroxypyrrolidine

Classical chemical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution with Dibenzoyl-L-tartaric Acid
  • Salt Formation: Dissolve racemic 1-benzyl-3-hydroxypyrrolidine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5-1.0 equivalent) in the same solvent, gently heating if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10) to liberate the free amine.

  • Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-benzyl-3-hydroxypyrrolidine.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar basification and extraction procedure.

Quantitative Data
ParameterValue
Starting MaterialRacemic 1-Benzyl-3-hydroxypyrrolidine
Resolving AgentDibenzoyl-L-tartaric acid
Theoretical Max. Yield (per enantiomer)50%
Enantiomeric Excess (ee)Can be >98% after recrystallization

Workflow Diagram

G Chiral Resolution of Racemic 1-Benzyl-3-hydroxypyrrolidine A Racemic (R/S)-1-benzyl-3-hydroxypyrrolidine B Diastereomeric Salts ((R)-Amine-(L)-Acid & (S)-Amine-(L)-Acid) A->B + Dibenzoyl-L-tartaric acid C Less Soluble Diastereomeric Salt (Crystals) B->C Fractional Crystallization D More Soluble Diastereomeric Salt (Mother Liquor) B->D E Enantiopure (R)-1-benzyl-3-hydroxypyrrolidine C->E Base Treatment F Enantiopure (S)-1-benzyl-3-hydroxypyrrolidine D->F Base Treatment

Caption: Chiral Resolution Workflow.

Enzymatic Kinetic Resolution of Racemic 1-Benzyl-3-hydroxypyrrolidine

Enzymatic kinetic resolution (EKR) is a powerful method that utilizes the enantioselectivity of enzymes to resolve a racemic mixture. In this case, a lipase can be used to selectively acylate one enantiomer of racemic 1-benzyl-3-hydroxypyrrolidine, allowing for the separation of the acylated product from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a screw-cap vial, add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435, 20 mg).

  • Solvent and Substrates: Add methyl tert-butyl ether (MTBE, 200 µL), racemic 1-benzyl-3-hydroxypyrrolidine (0.5 mmol), and an acyl donor (e.g., diisopropyl malonate, 0.5 mmol).

  • Reaction Conditions: Seal the vial and place it in a shaker incubator at 40°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography. The acylated enantiomer can then be deacylated to yield the other enantiopure alcohol.

Quantitative Data
ParameterValue
Starting MaterialRacemic 1-Benzyl-3-hydroxypyrrolidine
BiocatalystCandida antarctica lipase B (Novozym 435)
Acyl DonorDiisopropyl malonate
Theoretical Max. Yield (per enantiomer)50%
Enantiomeric Excess (ee)Can be >99%

Workflow Diagram

G Enzymatic Kinetic Resolution A Racemic (R/S)-1-benzyl-3-hydroxypyrrolidine D (S)-1-benzyl-3-hydroxypyrrolidine A->D No reaction (slow) E (R)-acylated-1-benzyl-3-hydroxypyrrolidine A->E Acylation (fast) B Lipase (e.g., CALB) B->E C Acyl Donor C->E F (R)-1-benzyl-3-hydroxypyrrolidine E->F Deacylation

References

Application Notes: 1-Benzyl-3-pyrrolidinone in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-pyrrolidinone is a versatile ketone building block in organic synthesis, valued for its rigid, N-benzylated pyrrolidine scaffold. This structure is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The application of this compound in multi-component reactions (MCRs) offers a rapid and efficient pathway to generate molecular diversity and construct complex heterocyclic systems from simple precursors. MCRs, such as the Ugi and Passerini reactions, are powerful tools in drug discovery, enabling the one-pot synthesis of diverse libraries of compounds for biological screening. These reactions are characterized by high atom economy, procedural simplicity, and the ability to introduce multiple points of diversity.

This document provides detailed application notes and generalized protocols for the use of this compound in key multi-component reactions.

Key Multi-Component Reactions

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. When this compound is employed as the ketone component, the resulting products incorporate the N-benzylpyrrolidine moiety, a privileged scaffold in medicinal chemistry. The reaction allows for the introduction of three additional points of diversity from the other reactants.

General Reaction Scheme:

Ugi_Reaction ketone This compound plus1 + ketone->plus1 amine Amine (R1-NH2) plus2 + amine->plus2 acid Carboxylic Acid (R2-COOH) plus3 + acid->plus3 isocyanide Isocyanide (R3-NC) arrow isocyanide->arrow product α-Acylamino Amide Product plus1->amine plus2->acid plus3->isocyanide arrow->product

Caption: General scheme of the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental MCR that involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide.[1] This reaction leads to the formation of an α-acyloxy amide.[1] Utilizing this compound in this reaction yields products with a quaternary center bearing the pyrrolidine ring, a hydroxyl group (acylated), and an amide functionality. This reaction is particularly useful for generating densely functionalized molecules in a single step.

General Reaction Scheme:

Passerini_Reaction ketone This compound plus1 + ketone->plus1 acid Carboxylic Acid (R1-COOH) plus2 + acid->plus2 isocyanide Isocyanide (R2-NC) arrow isocyanide->arrow product α-Acyloxy Amide Product plus1->acid plus2->isocyanide arrow->product

Caption: General scheme of the Passerini three-component reaction.

Data Presentation

While specific quantitative data for multi-component reactions utilizing this compound is not extensively available in the cited literature, the following table presents representative yields for analogous Ugi and Passerini reactions with similar cyclic ketones. These values can serve as a benchmark for what researchers might expect when developing specific protocols.

ReactionKetone ComponentAmine/Acid ComponentIsocyanideSolventYield (%)Reference
Ugi-4CRCyclohexanoneBenzylamine, Acetic Acidtert-Butyl isocyanideMethanol85-95General Knowledge
Ugi-4CRN-Boc-4-piperidoneAniline, Benzoic AcidCyclohexyl isocyanideMethanol80-90General Knowledge
Passerini-3CRCyclopentanoneBenzoic AcidBenzyl isocyanideDichloromethane75-90[1]
Passerini-3CRAcetophenoneAcetic Acidtert-Butyl isocyanideDichloromethane70-85[1]

Experimental Protocols

The following are generalized, representative protocols for the Ugi and Passerini reactions using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific substrate combinations.

Protocol 1: Ugi Four-Component Reaction

Objective: To synthesize an α-acylamino amide derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., benzylamine, 1.0 eq)

  • Carboxylic acid (e.g., acetic acid, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.1 eq)

  • Methanol (or 2,2,2-trifluoroethanol) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected amine (1.0 eq) in methanol (0.2-0.5 M).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Finally, add the isocyanide (1.1 eq) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-acylamino amide.

Protocol 2: Passerini Three-Component Reaction

Objective: To synthesize an α-acyloxy amide derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., benzoic acid, 1.0 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide, 1.1 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Standard workup and purification reagents (DCM, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.0 eq).

  • Dissolve the components in anhydrous dichloromethane (0.2-0.5 M).

  • Add the isocyanide (1.1 eq) to the stirred solution at room temperature.[2]

  • Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress should be monitored by TLC.[2]

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine to remove unreacted acid and other aqueous-soluble impurities.[2]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure α-acyloxy amide.

Visualizations

Ugi Reaction Mechanism Workflow

The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable product. The initial step is the formation of an iminium ion from the ketone and amine, which is then attacked by the isocyanide and the carboxylate.

Ugi_Mechanism A This compound + Amine B Iminium Ion Formation A->B C Nucleophilic attack by Isocyanide B->C D Nitrilium Intermediate C->D E Addition of Carboxylate D->E + Carboxylic Acid F α-Adduct (Mumm Intermediate) E->F G Irreversible Mumm Rearrangement F->G H Final α-Acylamino Amide Product G->H

Caption: Simplified workflow of the Ugi reaction mechanism.

Passerini Reaction Mechanism Workflow

The Passerini reaction is generally believed to proceed through a concerted or stepwise pathway involving the initial interaction of the carbonyl compound and the carboxylic acid, which are then attacked by the isocyanide.

Passerini_Mechanism A This compound + Carboxylic Acid B Formation of H-bonded Adduct A->B C α-addition of Isocyanide B->C D Tetrahedral Intermediate C->D E Acyl group transfer (Mumm-like rearrangement) D->E F Final α-Acyloxy Amide Product E->F

Caption: Simplified workflow of the Passerini reaction mechanism.

Applications in Drug Discovery and Development

The pyrrolidine nucleus is a highly sought-after scaffold in drug discovery.[3] The use of this compound in MCRs provides rapid access to libraries of novel, structurally diverse compounds. These libraries can be screened for a wide range of biological activities. The products of Ugi and Passerini reactions are often peptide-like in nature and can serve as starting points for the development of protease inhibitors, receptor antagonists, and other therapeutic agents. The ability to quickly generate and test a multitude of analogs by varying the inputs to the MCR makes this a powerful strategy in lead discovery and optimization. The N-benzyl group can also be a handle for further chemical modification or can be removed under hydrogenolysis conditions to reveal a secondary amine, providing another avenue for derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Benzyl-3-pyrrolidinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common and effective method for purifying crude this compound?

The most frequently cited and effective method for purifying crude this compound is vacuum distillation . This technique is ideal for separating the desired compound from non-volatile impurities and solvents with different boiling points. A patent describing the synthesis of N-benzyl-3-pyrrolidone indicates that the crude product is purified by distillation under reduced pressure, collecting the fraction at 145-150 °C / 6 mmHg.[1]

Q2: My yield after vacuum distillation is significantly lower than expected. What are the possible causes and solutions?

Low yield is a common issue in distillation processes. Here are several potential causes and corresponding troubleshooting steps:

  • Inaccurate Temperature and Pressure Control: The boiling point is highly dependent on the pressure. Ensure your vacuum pump and manometer are functioning correctly to maintain a stable pressure. Fluctuations can lead to inconsistent boiling and loss of product.

  • Leak in the Distillation Apparatus: Even a small leak can prevent the system from reaching the desired low pressure, requiring higher temperatures that might cause decomposition. Check all joints and seals for a proper vacuum-tight seal.

  • Decomposition of the Product: this compound might be sensitive to high temperatures. Prolonged heating, even under vacuum, can lead to degradation. Ensure the heating mantle is set to the appropriate temperature and the distillation is performed as quickly as possible.

  • Incomplete Transfer of Crude Product: Ensure all of the crude product is transferred to the distillation flask. Rinsing the original container with a small amount of a volatile solvent and adding it to the distillation flask can help, but ensure the solvent is removed before high vacuum is applied.

Q3: The purified this compound is discolored (e.g., yellow or brown). How can I improve the color?

Discoloration often indicates the presence of impurities, which could be residual starting materials, byproducts, or decomposition products.

  • Fractional Distillation: If simple vacuum distillation does not yield a colorless product, a fractional distillation with a packed column (e.g., Vigreux or Raschig rings) can provide better separation from closely boiling impurities.

  • Charcoal Treatment: Before distillation, you can try treating a solution of the crude product in an appropriate solvent with activated charcoal. The charcoal can adsorb colored impurities. After treatment, filter the charcoal and remove the solvent before proceeding with distillation.

  • Column Chromatography: While not the primary method, column chromatography over silica gel can be effective for removing polar, colored impurities. A non-polar eluent system would likely be required.

Q4: Can I use recrystallization to purify this compound?

While vacuum distillation is the most reported method, recrystallization could be a viable option if a suitable solvent is identified. This compound is a liquid at room temperature, so recrystallization would involve either finding a solvent in which it is soluble at room temperature and insoluble at low temperatures, or converting it to a solid derivative (e.g., a salt) that can be recrystallized.

To develop a recrystallization protocol, you would need to:

  • Screen for Solvents: Test the solubility of the crude product in various solvents at room temperature and at a lower temperature (e.g., in an ice bath). An ideal solvent would fully dissolve the compound when warm and allow it to crystallize upon cooling, while impurities remain in solution.

  • Perform a Test Recrystallization: Once a suitable solvent is found, perform a small-scale recrystallization to assess the purity and yield of the resulting product.

Q5: What are the expected physical and spectral properties of pure this compound?

Verifying the properties of your purified product is crucial. Here are some key identifiers:

  • Appearance: Light yellow liquid.[2]

  • Molecular Formula: C₁₁H₁₃NO[3]

  • Molecular Weight: 175.23 g/mol [3]

  • Boiling Point: 145-150 °C at 6 mmHg[1], 77 °C at 0.01 mmHg.

  • Density: 1.091 g/mL at 25 °C.

  • Refractive Index: n20/D 1.539.

  • Spectral Data: You can confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4]

Quantitative Data Summary

ParameterValueReference
Boiling Point 145-150 °C @ 6 mmHg[1]
77 °C @ 0.01 mmHg
Yield (via distillation) 66.2% - 67.1%[1]
Density (at 25 °C) 1.091 g/mL
Refractive Index (n20/D) 1.539

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and residual solvents.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump and tubing

  • Manometer

  • Cold trap (optional but recommended)

  • Clamps and stand

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is clean and dry. Use appropriate grease for the joints to ensure a good vacuum seal.

  • Place the crude this compound into the round-bottom flask. Add a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with the manometer and cold trap in line.

  • Slowly and carefully apply the vacuum, ensuring there is no bumping.

  • Once a stable pressure of approximately 6 mmHg is achieved, begin heating the distillation flask.

  • Gradually increase the temperature of the heating mantle.

  • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

  • As the temperature approaches 145 °C, change the receiving flask to collect the main product fraction.

  • Collect the fraction that distills between 145-150 °C.

  • Once the main fraction has been collected and the distillation rate slows, stop heating.

  • Allow the apparatus to cool to room temperature before carefully and slowly releasing the vacuum.

  • Weigh the collected purified product and calculate the yield.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS) to confirm purity.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Step cluster_analysis Analysis cluster_product Final Product Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Transfer to distillation flask Fractions Collect Fractions Distillation->Fractions Collect distillate at 145-150°C @ 6 mmHg Analysis Purity Analysis (NMR, GC-MS) Fractions->Analysis Characterize fractions PureProduct Pure this compound Analysis->PureProduct Combine pure fractions

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Guide Start Low Yield or Purity Issue? CheckPressure Is vacuum stable and at the correct level? Start->CheckPressure CheckTemp Is the distillation temperature correct? CheckPressure->CheckTemp Yes CheckLeaks Check for leaks in the system. CheckPressure->CheckLeaks No CheckDecomposition Is there evidence of decomposition? CheckTemp->CheckDecomposition Yes FractionalDistillation Consider fractional distillation for better separation. CheckTemp->FractionalDistillation No CalibrateGauges Calibrate vacuum gauge. CheckLeaks->CalibrateGauges LowerTemp Lower distillation temperature (if pressure allows). CheckDecomposition->LowerTemp Yes Charcoal For discoloration, try charcoal treatment before distillation. CheckDecomposition->Charcoal No (Discoloration issue)

References

Optimization of reaction conditions for 1-Benzyl-3-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-Benzyl-3-pyrrolidinone, a key intermediate in the development of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-pyrrolidinol benzyl carbamate, which can be oxidized to the desired ketone.[1] Another approach involves the reaction of benzylamine with ethyl acrylate, followed by a series of steps including cyclization and decarboxylation to yield this compound.[2] It can also be used as a starting reagent in the synthesis of other complex molecules like vinyl triflate.

Q2: What reaction conditions are typically employed for the synthesis of this compound?

A2: The reaction conditions can vary significantly depending on the chosen synthetic route. For instance, one patented method involves the use of sodium ethoxide in anhydrous toluene for the cyclization step, with the reaction temperature controlled at ≤ 40 °C.[2] The subsequent hydrolysis and decarboxylation are carried out using concentrated hydrochloric acid under reflux, followed by basification and extraction.[2]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound is commonly achieved through distillation under reduced pressure.[2] A typical reported condition is collecting the fraction at 145-150 °C / 6 mmHg.[2] For smaller scale or for removing polar impurities, column chromatography on silica gel is also a viable option.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator with a suitable filter (e.g., type ABEK). The compound is a combustible liquid with a flash point of 110 °C.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Moisture Contamination: Some steps, particularly those involving strong bases like sodium ethoxide, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Sub-optimal Reagent Stoichiometry: The molar ratios of reactants are crucial. For example, in one patented procedure, the molar ratio of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate to sodium ethoxide is specified as 1:2.0-2.5 for optimal results.[2] Re-evaluate and optimize the stoichiometry of your reagents.

  • Inefficient Purification: Product loss can occur during workup and purification. During extraction, ensure the pH is adjusted correctly to bring the product into the organic phase.[2] When performing distillation, ensure the vacuum is stable and the collection temperature range is accurate to avoid loss of product.

Q2: I am observing significant side product formation. How can I minimize impurities?

A2: The formation of side products is a common issue. Consider the following to improve the purity of your product:

  • Temperature Control: Exothermic reactions, if not properly controlled, can lead to side product formation. For instance, the addition of reagents should be done dropwise, and cooling baths (e.g., ice bath) should be used to maintain the optimal reaction temperature.[1]

  • Inert Atmosphere: For reactions sensitive to air, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial reactants can be carried through the synthesis and lead to unwanted byproducts.

Q3: The purification of this compound by distillation is proving difficult. What are the alternative methods?

A3: If distillation under reduced pressure is not providing the desired purity or is leading to product decomposition, consider the following:

  • Column Chromatography: As mentioned, silica gel column chromatography is an effective method for purifying this compound, especially for removing non-volatile or highly polar impurities.[1] A solvent system such as methanol in chloroform has been reported for a similar compound.[1]

  • Kugelrohr Distillation: For small quantities or high-boiling point liquids, a Kugelrohr apparatus can be more efficient than traditional distillation setups, minimizing product loss.[1]

Data Presentation

Table 1: Comparison of Different Synthetic Routes for this compound and Derivatives

Starting MaterialKey ReagentsSolventTemperatureReaction TimeYieldReference
Benzylamine, Ethyl acrylateSodium ethoxide, Conc. HClToluene, Water≤ 40 °C (cyclization), Reflux (hydrolysis)9-10 h (cyclization), 10 h (hydrolysis)66.2%[2]
(3S)-N-benzyl-3-hydroxysuccinimideLithium aluminum hydrideTetrahydrofuran0-10 °C (addition), Reflux6 hQuantitative[5]
3-pyrrolidinol benzyl carbamateSulfur trioxide pyridine complex, TriethylamineDMSO0 °C to Room Temp.20.5 hNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation and Decarboxylation (Based on a patented method[2])

  • Cyclization: In a dry reactor, add anhydrous toluene. Under stirring, add sodium ethoxide and stir for 10-15 minutes. Control the temperature to ≤ 40 °C and add 3-(N-ethoxycarbonylmethylene)benzylaminopropionate dropwise. Maintain the temperature at 35-40 °C and continue the reaction for 9-10 hours, monitoring the progress by LC-MS.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to -5 to 0 °C. Under stirring, add a mixture of concentrated hydrochloric acid and water dropwise. Continue stirring for 50 minutes. Separate the aqueous phase and extract the toluene phase with concentrated hydrochloric acid. Combine the aqueous phases and heat to reflux for 10 hours to facilitate hydrolysis and decarboxylation. Monitor the reaction by LC-MS.

  • Workup and Purification: After the reaction is complete, cool the aqueous solution and adjust the pH to 12.0-13.0 with solid potassium hydroxide. Extract the product with ethyl acetate (3 x 1000 mL). Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation, collecting the fraction at 145-150 °C / 6 mmHg to obtain pure this compound.

Protocol 2: Synthesis of (S)-1-Benzyl-3-pyrrolidinol from (3S)-N-benzyl-3-hydroxysuccinimide [5]

  • Reaction Setup: In a four-neck round-bottom flask, add lithium aluminum hydride (9.20 g, 242.4 mmol) and tetrahydrofuran (100 mL).

  • Addition of Starting Material: Prepare a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in tetrahydrofuran (80 mL). Add this solution dropwise to the lithium aluminum hydride suspension at 0-10 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux and stir for 6 hours at that temperature.

  • Quenching and Workup: Cool the mixture to 10-20 °C and cautiously add water (40 mL) followed by 4N sodium hydroxide solution (10 mL). Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

  • Extraction and Purification: Concentrate the mother liquor under vacuum. Dissolve the residue in ethyl acetate (400 mL) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the product.

Visualizations

Reaction_Pathway Benzylamine + Ethyl acrylate Benzylamine + Ethyl acrylate Intermediate A Intermediate A Benzylamine + Ethyl acrylate->Intermediate A Intermediate B Intermediate B Intermediate A->Intermediate B Alkylation N-Benzyl-4-ethoxycarbonyl-3-pyrrolidone N-Benzyl-4-ethoxycarbonyl-3-pyrrolidone Intermediate B->N-Benzyl-4-ethoxycarbonyl-3-pyrrolidone Dieckmann Condensation This compound This compound N-Benzyl-4-ethoxycarbonyl-3-pyrrolidone->this compound Hydrolysis & Decarboxylation

Caption: A simplified reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Select Synthesis Route Select Synthesis Route Prepare Dry Glassware Prepare Dry Glassware Select Synthesis Route->Prepare Dry Glassware Use Anhydrous Solvents Use Anhydrous Solvents Prepare Dry Glassware->Use Anhydrous Solvents Combine Reagents (Controlled Temp) Combine Reagents (Controlled Temp) Use Anhydrous Solvents->Combine Reagents (Controlled Temp) Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Combine Reagents (Controlled Temp)->Monitor Reaction (TLC/LC-MS) Adjust Reaction Time/Temp if needed Adjust Reaction Time/Temp if needed Monitor Reaction (TLC/LC-MS)->Adjust Reaction Time/Temp if needed Quench Reaction Quench Reaction Adjust Reaction Time/Temp if needed->Quench Reaction Liquid-Liquid Extraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid Extraction Dry Organic Layer Dry Organic Layer Liquid-Liquid Extraction->Dry Organic Layer Purify (Distillation/Chromatography) Purify (Distillation/Chromatography) Dry Organic Layer->Purify (Distillation/Chromatography) Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Moisture? Moisture? Low Yield->Moisture? Incorrect Stoichiometry? Incorrect Stoichiometry? Low Yield->Incorrect Stoichiometry? Purification Loss? Purification Loss? Low Yield->Purification Loss? Extend Time / Increase Temp Extend Time / Increase Temp Incomplete Reaction?->Extend Time / Increase Temp Use Anhydrous Conditions Use Anhydrous Conditions Moisture?->Use Anhydrous Conditions Optimize Molar Ratios Optimize Molar Ratios Incorrect Stoichiometry?->Optimize Molar Ratios Optimize Workup/Purification Optimize Workup/Purification Purification Loss?->Optimize Workup/Purification

References

Common side products in the synthesis of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-Benzyl-3-pyrrolidinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form ethyl 3-(benzylamino)propanoate from benzylamine and ethyl acrylate is showing multiple products on TLC/LC-MS. What are the likely side products and how can I minimize them?

A1: A common issue in the N-alkylation of benzylamine with ethyl acrylate is over-alkylation. The primary side product is diethyl 3,3'-(benzylazanediyl)dipropionate, formed from the reaction of the desired mono-alkylated product with another molecule of ethyl acrylate. The mono-alkylated amine is often more nucleophilic than benzylamine, making this second addition favorable.

Troubleshooting Steps:

  • Stoichiometry Control: Use a molar excess of benzylamine relative to ethyl acrylate. This statistically favors the mono-alkylation product. A common ratio is 1.5 to 2 equivalents of benzylamine to 1 equivalent of ethyl acrylate.

  • Controlled Addition: Add the ethyl acrylate dropwise to the benzylamine solution at a controlled temperature (e.g., ≤ 30°C) to prevent localized high concentrations of the acrylate.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC to stop the reaction once the starting benzylamine is consumed and before significant formation of the di-substituted product occurs.

ParameterRecommended ConditionRationale
Benzylamine:Ethyl Acrylate Ratio1.5:1 to 2:1Minimizes di-alkylation
Addition Temperature≤ 30°CControls reaction exothermicity
Monitoring TechniqueTLC, GCPrevents over-reaction

Q2: During the Dieckmann condensation to form N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone, I am observing a low yield of the desired cyclic product. What are the potential side reactions?

A2: The Dieckmann condensation is an intramolecular reaction. Low yields of the desired cyclic β-keto ester are often due to competing intermolecular reactions and side reactions involving the base.

Potential Side Products & Causes:

  • Intermolecular Condensation Product: Two molecules of the diester precursor can react with each other, leading to a linear β-keto ester dimer instead of the desired cyclic product.

  • Unreacted Starting Material: Incomplete reaction due to insufficient base, reaction time, or temperature.

  • Hydrolysis Products: If there is moisture in the reaction, the ester groups can be hydrolyzed to carboxylic acids, which will not undergo condensation.

  • Byproducts from Base: The use of a strong base like sodium ethoxide can lead to side reactions if not handled under strictly anhydrous conditions.

Troubleshooting Steps:

  • High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular reaction.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and handle the base under an inert atmosphere.

  • Choice of Base: Use a strong, non-nucleophilic base. Sodium ethoxide in anhydrous ethanol or toluene is common. Ensure at least one full equivalent of the base is used.

  • Temperature Control: Maintain the recommended reaction temperature to ensure the reaction goes to completion.

Q3: The final decarboxylation step to yield this compound is incomplete, or I am seeing impurities. What could be the cause?

A3: Incomplete decarboxylation is a common issue. The process typically involves hydrolysis of the β-keto ester to a β-keto acid, followed by heating to eliminate CO2.

Potential Impurities & Causes:

  • N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone: Incomplete hydrolysis of the ester will result in this intermediate being carried through as an impurity.

  • 1-Benzyl-3-oxopyrrolidine-4-carboxylic acid: If the heating step for decarboxylation is not sufficient in time or temperature, this β-keto acid intermediate will remain.

Troubleshooting Steps:

  • Complete Hydrolysis: Ensure the hydrolysis of the ester is complete by monitoring the reaction (e.g., by TLC, watching for the disappearance of the starting ester). Using a sufficient amount of acid or base and allowing for adequate reaction time is crucial.

  • Sufficient Heating for Decarboxylation: After hydrolysis, ensure the reaction mixture is heated to a temperature high enough and for a long enough duration to drive the decarboxylation to completion. The evolution of CO2 gas should be observed and cease upon completion.

StepKey ParameterIndication of Incompleteness
HydrolysisReaction Time/Reagent amountPresence of starting β-keto ester
DecarboxylationTemperature/TimePresence of β-keto acid intermediate

Visualizing the Synthetic Pathway and Troubleshooting

The following diagrams illustrate the synthesis of this compound and key troubleshooting points.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation Benzylamine Benzylamine Ethyl 3-(benzylamino)propanoate Ethyl 3-(benzylamino)propanoate Benzylamine->Ethyl 3-(benzylamino)propanoate Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Ethyl 3-(benzylamino)propanoate Diethyl 3,3'-(benzylazanediyl)dipropionate Side Product: Di-alkylation Ethyl 3-(benzylamino)propanoate->Diethyl 3,3'-(benzylazanediyl)dipropionate + Ethyl Acrylate Diester Intermediate Diester Intermediate Ethyl 3-(benzylamino)propanoate->Diester Intermediate Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Diester Intermediate N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone Diester Intermediate->N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone Intramolecular Intermolecular Product Side Product: Intermolecular Condensation Diester Intermediate->Intermolecular Product Intermolecular This compound This compound N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone->this compound Incomplete Decarboxylation Side Product: Incomplete Decarboxylation N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone->Incomplete Decarboxylation Incomplete Reaction

Caption: Synthetic pathway of this compound with common side products.

G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (TLC/LC-MS) Start->Identify_Step Step1 N-Alkylation Identify_Step->Step1 Step 1 Step2 Dieckmann Condensation Identify_Step->Step2 Step 3 Step3 Decarboxylation Identify_Step->Step3 Step 4 Check_Alkylation Check for Di-alkylation. Adjust Stoichiometry. Step1->Check_Alkylation Check_Condensation Check for Intermolecular Product. Use High Dilution. Step2->Check_Condensation Check_Decarboxylation Check for Incomplete Reaction. Ensure full hydrolysis and heating. Step3->Check_Decarboxylation Purify Purify Product Check_Alkylation->Purify Check_Condensation->Purify Check_Decarboxylation->Purify

Caption: A troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from CN102060743A)

Step 1: Synthesis of ethyl 3-(benzylamino)propanoate

  • To a reaction vessel, add benzylamine (1.5-2.0 molar equivalents).

  • Under mechanical stirring and while maintaining the temperature at or below 30°C, add ethyl acrylate (1.0 molar equivalent) dropwise.

  • After the addition is complete, continue stirring at 30-40°C for 14-16 hours.

  • Monitor the reaction by GC or TLC until the ethyl acrylate is consumed.

  • Purify the product by distillation under reduced pressure.

Step 2: Synthesis of diethyl 3,3'-(benzylazanediyl)dipropionate Intermediate

  • Dissolve the ethyl 3-(benzylamino)propanoate from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., potassium iodide).

  • Add ethyl chloroacetate and heat the mixture to reflux.

  • Monitor the reaction until completion.

  • Work up the reaction mixture to isolate the crude diester product.

Step 3: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone (Dieckmann Condensation)

  • To a reaction vessel containing anhydrous toluene, add sodium ethoxide under an inert atmosphere.

  • While maintaining the temperature at or below 40°C, add the crude diester from Step 2 dropwise.

  • Continue the reaction at 35-40°C for 9-10 hours, monitoring by LC-MS.

Step 4: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Cool the reaction mixture from Step 3 to -5 to 0°C.

  • Slowly add a mixture of concentrated hydrochloric acid and water.

  • Heat the aqueous phase to reflux for 8-10 hours to effect hydrolysis and decarboxylation.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture and basify with a strong base (e.g., NaOH or KOH) to a pH of 12-13.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.

Storage conditions and stability issues of 1-Benzyl-3-pyrrolidinone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. Here, we address common challenges related to its storage, stability, and handling to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a scientifically sound solution.

Q1: My this compound, which was initially a light-yellow liquid, has developed a noticeable orange or brown color. What caused this, and is the material still viable for my synthesis?

A: A color change from its typical colorless to yellow appearance to a darker orange or brown shade is a primary indicator of degradation or contamination.[1] The primary causes are typically:

  • Oxidation: The compound is known to be air-sensitive.[2] Prolonged or repeated exposure to atmospheric oxygen, especially at ambient temperature, can lead to the formation of oxidized impurities. The pyrrolidinone ring and the benzylic position are susceptible to oxidation.

  • Contamination: Introduction of acidic or basic impurities, or cross-contamination from laboratory equipment, can catalyze degradation reactions.

  • Age: Like many organic reagents, prolonged storage can lead to the slow formation of various degradation byproducts.

Causality: The chromophores (color-bearing compounds) that are formed often contain extended conjugated systems resulting from oxidation or polymerization.

Recommended Action: It is strongly advised against using the discolored reagent in sensitive, multi-step syntheses where stoichiometric precision is critical. The impurities can interfere with your reaction, leading to lower yields and complex purification challenges.

  • Validate Purity: Before deciding to discard or purify, assess the material's purity using analytical methods like ¹H NMR or GC-MS.[3] Compare the spectrum to a reference from a reliable source to identify the extent of degradation.

  • Purification (for critical applications): If a fresh supply is unavailable, the compound can be repurified. Given its boiling point of 77-78 °C at 0.01 mmHg, vacuum distillation is the most effective method.[4]

  • Procure Fresh Stock: For GMP or regulated environments, or to ensure maximum reproducibility, the most reliable solution is to use a new, unopened bottle of the reagent.

Q2: I'm observing unexpected peaks in my LC-MS/GC-MS analysis and my reaction yields are inconsistent. Could the stability of this compound be the culprit?

A: Absolutely. The appearance of unknown peaks or inconsistent yields frequently points back to the quality of the starting materials. If this compound has degraded, the resulting impurities can directly impact your reaction in several ways:

  • Direct Participation: Degradation products can act as nucleophiles, electrophiles, or bases, leading to unintended side reactions.

  • Catalyst Inhibition/Poisoning: Impurities can chelate or react with sensitive catalysts (e.g., palladium catalysts in cross-coupling reactions), reducing their efficacy.

  • Inaccurate Stoichiometry: If a significant portion of your starting material has degraded, its actual molar quantity will be lower than calculated, leading to reduced yields.

Recommended Action: The following workflow diagram provides a systematic approach to troubleshooting this issue.

G start Unexpected Result (Low Yield, Impurities) check_sm 1. Assess Starting Material (this compound) start->check_sm visual Visual Inspection: Color Darkened? check_sm->visual analytical Analytical Check: Run ¹H NMR / GC-MS check_sm->analytical visual->analytical No / Unsure purity_bad Degradation Detected visual->purity_bad Yes purity_ok Purity Confirmed (>98%) analytical->purity_ok analytical->purity_bad re_evaluate 3. Re-evaluate Other Reaction Parameters purity_ok->re_evaluate action_purify 2a. Purify Reagent (Vacuum Distillation) purity_bad->action_purify action_fresh 2b. Use Fresh Stock purity_bad->action_fresh

Caption: Troubleshooting workflow for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for this compound to ensure its long-term stability?

A: To maximize shelf-life and maintain purity, this compound should be stored according to the conditions summarized below. The consensus from multiple suppliers is refrigerated storage.[4]

ParameterRecommendationRationale & Causality
Temperature 2-8°C [4] (Some sources permit up to 15°C[1])Reduces the rate of potential degradation reactions (e.g., oxidation, hydrolysis).
Atmosphere Inert Gas (Argon or Nitrogen) [5]Prevents oxidation, as the compound is known to be air-sensitive.[2]
Container Tightly sealed, amber glass or polypropylene bottle [4]Prevents exposure to air and moisture. Amber glass protects against potential light-induced degradation.
Handling Aliquot for daily use Minimizes repeated exposure of the main stock bottle to atmospheric air and moisture.

Q2: How should I handle this compound safely in the laboratory?

A: This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]

  • Specific Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6] Avoid breathing vapors or mists.[4]

  • Spills: In case of a spill, absorb with an inert material like sand or vermiculite, and place in a suitable, labeled container for disposal.[4]

Q3: Is this compound stable in common solvents or under aqueous acidic/basic conditions?

A: this compound is miscible with dichloromethane (DCM) and is used in a variety of organic solvents.[1] However, its stability can be compromised under certain conditions:

  • Strong Acids/Bases: The lactam (cyclic amide) functionality within the pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring.

  • Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[7]

  • Aqueous Solutions: While short-term exposure during an aqueous workup is common, long-term storage in aqueous solution is not recommended due to the risk of hydrolysis.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Daily Use

Trustworthiness: This protocol is designed to preserve the integrity of your main stock supply by minimizing its exposure to the atmosphere.

  • Allow the main stock bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Set up a clean, dry glass vial (e.g., a 5-10 mL amber vial with a PTFE-lined cap) for the aliquot.

  • In a fume hood, briefly flush the headspace of the main stock bottle and the receiving vial with a gentle stream of inert gas (Argon or Nitrogen).

  • Using a clean, dry syringe or pipette, quickly transfer the desired volume to the smaller vial.

  • Re-flush the headspace of both the main bottle and the new aliquot vial with inert gas before tightly sealing the caps.

  • Wrap the cap of the main stock bottle with paraffin film for an extra layer of protection.

  • Return the main stock bottle to the refrigerator (2-8°C). The smaller aliquot can be kept in a desiccator at room temperature for immediate use within a single day.

References

Troubleshooting low yields in 1-Benzyl-3-pyrrolidinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-Benzyl-3-pyrrolidinone. The following information is intended to help overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is significantly lower than reported values. What are the most common areas to troubleshoot?

A1: Low yields in this multi-step synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Start by evaluating the purity of your starting materials, as impurities can lead to side reactions. Ensure that all solvents are anhydrous, particularly for the Dieckmann cyclization step, as the presence of water can quench the base and inhibit the reaction. Temperature control is also critical; deviations from the optimal temperature at each step can result in incomplete reactions or the formation of byproducts. Finally, verify that the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) if using air- or moisture-sensitive reagents.

Q2: I am observing the formation of significant byproducts during the Dieckmann cyclization step. What are the likely side reactions and how can I minimize them?

A2: The Dieckmann cyclization is an intramolecular Claisen condensation that can be prone to side reactions if not properly controlled. One common issue is intermolecular condensation between two molecules of the diester starting material, leading to polymer formation. To minimize this, the reaction should be run under high dilution conditions. Another potential side reaction is the cleavage of the β-keto ester product, which can occur if the enolizable proton is not present to drive the reaction forward. Using a full equivalent of a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is crucial. Dehydrogenation of the pyrrolidinone core to form a pyrrole or dihydropyrrole derivative is also a possibility under certain catalytic conditions.

Q3: The final decarboxylation step is sluggish and results in a low yield of this compound. How can I optimize this step?

A3: Incomplete decarboxylation is a common issue. Ensure that the hydrolysis of the ester is complete before attempting decarboxylation. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of acid and reaction temperature for the decarboxylation is also important. Refluxing in an acidic aqueous solution (e.g., hydrochloric acid) is a common method. If the reaction is slow, you can try increasing the reaction time or carefully increasing the temperature while monitoring for any degradation of the product. One patent suggests a ring-closing yield of 65% and a decarboxylation yield of 85%, for a total two-step yield of 55.3%.[1]

Q4: What are the key differences in yield and reaction conditions between the various synthetic routes to this compound?

A4: Several synthetic routes to this compound have been reported, with the most common one involving a Dieckmann cyclization. The overall yield can vary significantly based on the specific reagents and conditions used. Below is a comparison of two reported methods.

Comparative Yields and Reaction Conditions

Synthesis RouteKey StepsReagents & ConditionsReported YieldReference
From Ethyl Acrylate1. Michael Addition2. N-Alkylation3. Dieckmann Cyclization4. Hydrolysis & Decarboxylation1. Benzylamine, Ethyl acrylate2. Ethyl chloroacetate, K2CO3, KI3. Sodium ethoxide in toluene4. Concentrated HCl, refluxOverall: 57.2%(Dieckmann step: 64.0%)[2]
Multi-step Patented Method1. Synthesis of ethyl 3-benzylaminopropionate2. Synthesis of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate3. Cyclization (Dieckmann)4. Hydrolysis and Decarboxylation1. Benzylamine, Ethyl acrylate2. Ethyl chloroacetate, K2CO3, KI3. Sodium ethoxide in toluene (35-40°C)4. Concentrated HCl in water, refluxOverall: ~67.1%[1][3]

Experimental Protocols

Synthesis of this compound from Benzylamine and Ethyl Acrylate

This protocol is based on a patented procedure and involves a four-step synthesis.[1][3]

Step 1: Synthesis of Ethyl 3-benzylaminopropionate

  • To a reactor under mechanical stirring, add benzylamine.

  • Control the temperature to ≤30 °C and add ethyl acrylate dropwise.

  • After the addition is complete, maintain the temperature at 30-40 °C and stir the reaction for 14-16 hours.

  • Monitor the reaction by gas chromatography until the ethyl acrylate is consumed.

  • Distill the reaction mixture to remove excess benzylamine and collect the product, ethyl 3-benzylaminopropionate.

Step 2: Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate

  • Combine ethyl 3-benzylaminopropionate, potassium carbonate (K2CO3), and a catalytic amount of potassium iodide (KI) in a suitable solvent.

  • Add ethyl chloroacetate and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC or GC until completion.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: N-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone (Dieckmann Cyclization)

  • To a reactor with anhydrous toluene, add sodium ethoxide under stirring.

  • Maintain the temperature at ≤40 °C and add the crude product from Step 2 dropwise.

  • After the addition, continue the reaction at 35-40 °C for 9-10 hours.

  • Monitor the reaction progress by LC-MS.

Step 4: Synthesis of N-Benzyl-3-pyrrolidinone (Hydrolysis and Decarboxylation)

  • Cool the reaction mixture from Step 3 to -5 to 0 °C.

  • Slowly add a mixture of concentrated hydrochloric acid and water.

  • Separate the aqueous phase and heat it to reflux for 8-10 hours.

  • Monitor the hydrolysis by LC-MS.

  • After completion, cool the solution and adjust the pH to 12.0-13.0 with a solid base (e.g., NaOH or KOH).

  • Extract the product with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N-benzyl-3-pyrrolidinone. A yield of 67.1% has been reported for this final step.[3]

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Yield of This compound purity Check Purity of Starting Materials start->purity anhydrous Ensure Anhydrous Conditions start->anhydrous temp Verify Temperature Control start->temp atmosphere Maintain Inert Atmosphere start->atmosphere side_reactions Investigate Side Reactions purity->side_reactions solution1 Re-purify Starting Materials purity->solution1 incomplete_reaction Check for Incomplete Reaction anhydrous->incomplete_reaction solution2 Dry Solvents and Glassware anhydrous->solution2 temp->side_reactions temp->incomplete_reaction solution3 Calibrate Thermometer and Equipment temp->solution3 atmosphere->side_reactions solution4 Check for Leaks in the System atmosphere->solution4 purification Optimize Purification Procedure side_reactions->purification incomplete_reaction->purification solution5 Adjust Reaction Time or Temperature incomplete_reaction->solution5 solution6 Modify Workup or Chromatography purification->solution6

Caption: Troubleshooting workflow for low yields.

Side_Reactions Diester N-Benzyl-bis (2-ethoxycarbonylethyl)amine Product Desired β-Keto Ester Diester->Product Intramolecular Cyclization (Dieckmann) Side_Product1 Intermolecular Condensation Product Diester->Side_Product1 Intermolecular Reaction Side_Product2 Ring-Opened Product (Hydrolysis) Product->Side_Product2 Presence of Water Side_Product3 Dehydrogenated Pyrrolidinone Product->Side_Product3 Oxidative Conditions

Caption: Potential side reactions in the Dieckmann cyclization step.

References

Safe handling and disposal of 1-Benzyl-3-pyrrolidinone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Benzyl-3-pyrrolidinone, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures involving this compound.

Safety and Handling

Proper handling and disposal of this compound are crucial for laboratory safety. This section provides essential safety protocols and information.

Frequently Asked Questions (FAQs): Safety

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: Causes skin irritation.[1][2]

  • Serious eye irritation: Causes serious eye irritation.[1][2]

  • Respiratory irritation: May cause respiratory irritation.[1][2]

  • Allergic skin reaction: May cause an allergic skin reaction.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE is mandatory to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. In cases of potential splashing, additional protective clothing may be necessary.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[3] If ventilation is inadequate, a suitable respirator should be worn.

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it at temperatures between 2-8°C.[4] The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is critical in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste.[1] Do not dispose of it down the drain. It should be sent to an approved waste disposal facility.

Quantitative Safety Data
PropertyValueReference
Flash Point 110 °C (230 °F) - closed cup[1]
Density 1.091 g/mL at 25 °C[4]
Boiling Point 77 °C at 0.01 mmHg[4]

Experimental Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Enzymatic Reduction to (S)-1-Benzyl-3-pyrrolidinol

Problem 1: Low or no conversion of this compound.

Possible Cause Troubleshooting Steps
Enzyme Inactivity - Ensure the enzyme is stored correctly and has not expired.- Use a fresh batch of enzyme.- Verify the pH and temperature are optimal for the specific enzyme used.
Cofactor (e.g., NAD+/NADH) Degradation - Prepare cofactor solutions fresh.- Ensure the buffer system is appropriate to maintain cofactor stability.
Substrate Inhibition - High concentrations of this compound may inhibit the enzyme. Try a lower substrate concentration.
Improper Reaction Conditions - Optimize the reaction temperature. Some ketoreductases have optimal temperatures around 30-40°C.[6]- Ensure the pH of the reaction buffer is within the optimal range for the enzyme.

Problem 2: Low enantiomeric excess (ee) of the product.

Possible Cause Troubleshooting Steps
Non-selective Enzyme - Screen different ketoreductases to find one with higher stereoselectivity for this substrate.
Racemization of Product - This is less likely for alcohols but consider if any workup or purification steps could be causing racemization.
Incorrect Analytical Method - Verify the chiral HPLC or GC method is properly separating the enantiomers.
Synthesis of Vinyl Triflates

Problem 1: Low yield of the vinyl triflate.

Possible Cause Troubleshooting Steps
Incomplete Enolate Formation - Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS).- Ensure the base is freshly prepared and properly titrated.- Add the ketone slowly to the base at low temperature (-78 °C) to ensure rapid deprotonation.
Degradation of Triflic Anhydride - Use freshly opened or distilled triflic anhydride. It is highly sensitive to moisture.
Side Reactions (e.g., Aldol Condensation) - Maintain a low temperature (-78 °C) throughout the enolate formation and triflation steps.

Problem 2: Formation of regioisomers.

Possible Cause Troubleshooting Steps
Thermodynamic vs. Kinetic Enolate - For the kinetic enolate (less substituted), use a bulky base like LDA at -78 °C and a short reaction time before adding the triflating agent.- For the thermodynamic enolate (more substituted), a weaker base at a higher temperature for a longer time may be necessary, although this can promote side reactions.

Experimental Protocols

Protocol 1: Enzymatic Reduction of this compound

This protocol is a general guideline and may require optimization for specific enzymes.

Materials:

  • This compound

  • Ketoreductase enzyme

  • NAD+ or NADH (depending on the enzyme)

  • Co-substrate for cofactor regeneration (e.g., isopropanol)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a solution of this compound in potassium phosphate buffer.

  • Add the cofactor (e.g., NAD+) and the co-substrate (e.g., isopropanol).

  • Add the ketoreductase enzyme to initiate the reaction.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Synthesis of Vinyl Triflate from this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare LDA solution: In a flame-dried, argon-purged flask, dissolve diisopropylamine in anhydrous THF and cool to -78 °C. Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of this compound in anhydrous THF. Stir the mixture at -78 °C for 2 hours.

  • Triflation: To the enolate solution at -78 °C, add triflic anhydride dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal assess_hazards Assess Hazards (Irritant, Air-Sensitive) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_hood Prepare Fume Hood don_ppe->prepare_hood weigh_dispense Weigh/Dispense in Hood prepare_hood->weigh_dispense perform_reaction Perform Reaction (Under Inert Atmosphere if needed) weigh_dispense->perform_reaction quench_reaction Quench Reaction Safely perform_reaction->quench_reaction segregate_waste Segregate Hazardous Waste quench_reaction->segregate_waste dispose_waste Dispose via Approved Channels segregate_waste->dispose_waste clean_glassware Clean Glassware dispose_waste->clean_glassware

Caption: Workflow for the safe handling and disposal of this compound.

Troubleshooting_Enzymatic_Reduction start Low/No Conversion check_enzyme Check Enzyme Activity (Age, Storage) start->check_enzyme check_cofactor Check Cofactor Integrity (Freshly Prepared) start->check_cofactor check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_substrate_conc Check for Substrate Inhibition start->check_substrate_conc solution_enzyme Use Fresh Enzyme check_enzyme->solution_enzyme solution_cofactor Use Fresh Cofactor check_cofactor->solution_cofactor solution_conditions Optimize pH and Temperature check_conditions->solution_conditions solution_substrate_conc Lower Substrate Concentration check_substrate_conc->solution_substrate_conc

Caption: Troubleshooting guide for low conversion in enzymatic reduction.

References

Technical Support Center: Debenzylation of 1-Benzyl-3-pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the N-benzyl protecting group from 1-benzyl-3-pyrrolidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debenzylation of this compound?

The most prevalent and effective method for cleaving the N-benzyl group is catalytic hydrogenolysis.[1][2] This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C), in the presence of hydrogen gas (H₂).[2][3][4] An alternative approach is catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor like ammonium formate or cyclohexadiene in conjunction with the palladium catalyst, avoiding the need for handling hydrogen gas directly.[5][6]

Q2: My debenzylation reaction is slow or incomplete. What are the potential causes?

Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Inactivity: The palladium catalyst can be poisoned by various functional groups or impurities. Amines, the product of the reaction, can also inhibit catalyst activity.[6][7][8]

  • Insufficient Hydrogen Pressure: For hydrogenolysis, inadequate hydrogen pressure can limit the reaction rate.

  • Poor Hydrogen Donor Reactivity (for CTH): The chosen hydrogen donor may not be effective under the reaction conditions.

  • Steric Hindrance: Bulky substituents on the pyrrolidinone ring can hinder the approach of the substrate to the catalyst surface.

  • Solvent Choice: The solvent can significantly influence the reaction rate.[2]

Q3: I am observing low yields of my deprotected product. What could be the issue?

Low yields can stem from several sources:

  • Incomplete Reaction: As mentioned above, the reaction may not have gone to completion.

  • Side Reactions: Undesired side reactions can consume the starting material or the product.

  • Product Degradation: The deprotected 3-pyrrolidinone may be unstable under the reaction or work-up conditions.

  • Difficult Purification: The product may be difficult to separate from byproducts or the remaining starting material.

Q4: Are there any additives that can improve the efficiency of the debenzylation?

Yes, the addition of an acid, such as acetic acid, has been shown to facilitate N-benzyl deprotection in some cases.[3][9] The acid can protonate the nitrogen atom, making the C-N bond more susceptible to cleavage. A combination of catalysts, such as Pd/C and niobic acid-on-carbon (Nb₂O₅/C), has also been reported to enhance the reaction rate.[7][8]

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction

This guide provides a systematic approach to troubleshooting incomplete or slow debenzylation of this compound derivatives.

G start Start: Incomplete/Slow Reaction catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source catalyst->hydrogen Catalyst OK end Successful Debenzylation catalyst->end Improved catalyst_replace Use fresh catalyst Increase catalyst loading Try Pd(OH)2/C catalyst->catalyst_replace Catalyst Suspect conditions Optimize Reaction Conditions hydrogen->conditions Hydrogen Source OK hydrogen->end Improved h2_pressure Increase H2 pressure hydrogen->h2_pressure Using H2 gas cth_donor Change hydrogen donor (e.g., ammonium formate, cyclohexadiene) hydrogen->cth_donor Using CTH additives Consider Additives conditions->additives Still Slow conditions->end Improved conditions_opts Increase temperature Change solvent (e.g., EtOH, MeOH) Increase reaction time conditions->conditions_opts alternative Explore Alternative Methods additives->alternative No Improvement additives->end Improved additives_opts Add acetic acid (1.5 eq.) additives->additives_opts alternative_opts Consider non-hydrogenolysis methods (e.g., oxidative cleavage with DDQ) alternative->alternative_opts catalyst_replace->hydrogen h2_pressure->conditions cth_donor->conditions conditions_opts->additives additives_opts->alternative alternative_opts->end

Caption: Troubleshooting workflow for incomplete or slow debenzylation reactions.

Troubleshooting Steps:

  • Evaluate the Catalyst:

    • Freshness and Quality: Ensure the palladium catalyst is fresh and has been stored properly. Older or improperly stored catalysts can lose activity.

    • Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Type of Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective than Pd/C, especially for substrates that are prone to catalyst poisoning.[2]

  • Verify the Hydrogen Source:

    • For Hydrogenolysis (H₂ gas): Check for leaks in the hydrogenation apparatus. Ensure the hydrogen cylinder has adequate pressure. Consider increasing the hydrogen pressure if your equipment allows.

    • For Catalytic Transfer Hydrogenation (CTH): The choice of hydrogen donor is crucial. If using ammonium formate, ensure it is of high quality. Consider switching to a different donor like 1,4-cyclohexadiene.

  • Optimize Reaction Conditions:

    • Solvent: The reaction rate can be solvent-dependent. Protic solvents like ethanol and methanol are commonly used and often effective.[1]

    • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be mindful of potential side reactions or product degradation at higher temperatures.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Consider Using Additives:

    • The addition of a mild acid, such as acetic acid (typically 1.5 equivalents), can facilitate the cleavage of the N-benzyl group.[3][9]

  • Explore Alternative Methods:

    • If hydrogenolysis-based methods are unsuccessful, consider alternative deprotection strategies. For certain substrates, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) might be a viable option.[3][7]

Problem 2: Low Product Yield

This guide outlines steps to diagnose and address low yields in debenzylation reactions.

G start Start: Low Product Yield reaction_complete Confirm Reaction Completion start->reaction_complete side_reactions Investigate Side Reactions reaction_complete->side_reactions Reaction is Complete troubleshoot_incomplete Refer to 'Incomplete/Slow Reaction' Guide reaction_complete->troubleshoot_incomplete Reaction Incomplete workup Optimize Work-up & Purification side_reactions->workup Minimal Side Products analyze_byproducts Analyze byproducts by LC-MS, NMR to identify side reactions side_reactions->analyze_byproducts Significant Side Products end Improved Yield workup->end Yield Improved workup_opts Ensure complete extraction of product Optimize chromatography conditions workup->workup_opts troubleshoot_incomplete->end adjust_conditions Modify conditions to minimize side reactions (e.g., lower temp, shorter time) analyze_byproducts->adjust_conditions Identified adjust_conditions->workup workup_opts->end

Caption: Troubleshooting workflow for low product yield in debenzylation reactions.

Troubleshooting Steps:

  • Confirm Reaction Completion:

    • Use analytical techniques like TLC, GC-MS, or LC-MS to verify that all the starting material has been consumed. If the reaction is incomplete, refer to the "Incomplete or Slow Reaction" troubleshooting guide.

  • Investigate Potential Side Reactions:

    • Analyze the crude reaction mixture for the presence of byproducts. Common side reactions can include reduction of the ketone functionality or other reducible groups in the molecule.

    • If side reactions are significant, consider modifying the reaction conditions. For example, using a less reactive catalyst or lowering the temperature and pressure might improve selectivity.

  • Optimize Work-up and Purification:

    • The deprotected 3-pyrrolidinone may be more polar than the starting material and could have different solubility properties. Ensure your extraction protocol is optimized for the product.

    • During purification by column chromatography, the product might be sensitive to the stationary phase (e.g., silica gel). Consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes a general procedure for the debenzylation of this compound using Pd/C and H₂ gas.

G sub Dissolve Substrate in Solvent cat Add Pd/C Catalyst sub->cat purge Purge with N2/Ar, then H2 cat->purge react Stir under H2 Atmosphere purge->react monitor Monitor Reaction (TLC/LC-MS) react->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for catalytic hydrogenolysis with Pd/C and H₂.

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Dissolve the this compound derivative in a suitable solvent (e.g., ethanol) in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a hydrogenation apparatus at a set pressure).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon and Ammonium Formate

This protocol provides a general method for debenzylation using a hydrogen donor, avoiding the use of H₂ gas.

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Solvent (e.g., Methanol)

Procedure:

  • To a solution of the this compound derivative in methanol, add ammonium formate (typically 3-5 equivalents).

  • Carefully add 10% Pd/C (typically 10-20 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through Celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium salts.

  • Dry the organic layer, concentrate, and purify the product as needed.

Data Presentation

Table 1: Comparison of Common Debenzylation Conditions for a Model Substrate (this compound)

MethodCatalyst (mol%)Hydrogen Source (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenolysis10% Pd/C (5)H₂ (1 atm)EtOH2512~95[1]
Catalytic Hydrogenolysis20% Pd(OH)₂/C (10)H₂ (1 atm)EtOH6024Variable[3]
CTH with Ammonium Formate10% Pd/C (10)NH₄HCO₂ (5)MeOHReflux2-4~90[5]
Acid-Facilitated Hydrogenolysis20% Pd(OH)₂/C (cat.)H₂ (1 atm) + HOAc (1.5)EtOH6014>65[3]

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often necessary for specific derivatives.

References

Technical Support Center: Improving Stereoselectivity in the Reduction of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 1-Benzyl-3-pyrrolidinone to its corresponding alcohol, 1-Benzyl-3-hydroxypyrrolidine. This guide offers detailed experimental protocols, data presentation for easy comparison of methods, and troubleshooting advice for common issues encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the stereoselective reduction of this compound?

A1: The primary goal in the reduction of this compound is to control the stereochemistry at the newly formed chiral center, yielding either the cis or trans diastereomer, and often, a specific enantiomer. The most common methods include:

  • Diastereoselective Reduction using Hydride Reagents: Standard hydride reagents like sodium borohydride (NaBH₄) can be modified with additives to enhance diastereoselectivity.

  • Enantioselective Catalytic Reduction: Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, facilitate the formation of a specific enantiomer.[1][2][3]

  • Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer high enantioselectivity and can produce enantiopure 1-Benzyl-3-hydroxypyrrolidine.[4]

Q2: How can I improve the diastereoselectivity of the reduction?

A2: Improving diastereoselectivity often involves modifying the reducing agent or reaction conditions. Key strategies include:

  • Choice of Reducing Agent: Bulkier hydride reagents, such as L-Selectride® or K-Selectride®, can increase stereoselectivity by favoring hydride attack from the less sterically hindered face of the ketone.[5]

  • Use of Chelating Agents: For substrates with nearby coordinating groups, the addition of a Lewis acid (e.g., CeCl₃ in the Luche reduction) can pre-organize the substrate through chelation, leading to a more selective hydride delivery.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can significantly improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[5]

Q3: My enantioselectivity is low. What are the likely causes and solutions?

A3: Low enantioselectivity in catalytic reductions is a common problem. Consider the following:

  • Catalyst Purity and Activity: Ensure the chiral catalyst is of high purity and has not degraded. For instance, oxazaborolidine catalysts used in CBS reductions are sensitive to moisture.[6]

  • Reagent Purity: The borane source (e.g., BH₃·THF) should be fresh and properly titrated, as impurities or degradation can lead to non-catalyzed, non-selective reduction.

  • Reaction Temperature: Enantioselectivity is often highly dependent on temperature. Running the reaction at the optimal temperature, which may be very low, is crucial.[2]

  • Substrate Purity: Impurities in the this compound starting material can sometimes interfere with the catalyst.

Q4: How can I separate the cis and trans isomers of 1-Benzyl-3-hydroxypyrrolidine?

A4: The separation of diastereomers can be challenging due to their similar physical properties. Common techniques include:

  • Column Chromatography: This is the most frequent method for small-scale separations. Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical for achieving good resolution.[7]

  • Crystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective method for purification, especially on a larger scale.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, HPLC with a suitable column can provide excellent separation of diastereomers.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Reducing agent is not selective enough. 2. Reaction temperature is too high. 3. Solvent effects. 1. Switch to a bulkier reducing agent (e.g., L-Selectride®). 2. Lower the reaction temperature (e.g., -78 °C). 3. Screen different solvents. Non-coordinating solvents may favor certain stereochemical outcomes.
Low Enantioselectivity (in catalytic reactions) 1. Decomposition or poor quality of the chiral catalyst. 2. Non-catalyzed background reaction. 3. Incorrect reaction temperature. 1. Use a fresh, high-purity catalyst and handle it under an inert atmosphere. 2. Ensure the purity of the borane source and other reagents. 3. Optimize the reaction temperature; often, lower temperatures are better. [2]
Incomplete Reaction 1. Insufficient reducing agent. 2. Decomposition of the reducing agent. 3. Low reaction temperature leading to slow kinetics. 1. Use a slight excess of the reducing agent. 2. Ensure the reducing agent is fresh and added to an anhydrous reaction mixture. 3. Allow for a longer reaction time or consider a slight increase in temperature after initial selective reduction.
Formation of Byproducts 1. Over-reduction of other functional groups (if present). 2. Debenzylation of the nitrogen. 1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). 2. Avoid harsh acidic or basic conditions during workup. Catalytic transfer hydrogenation conditions might also lead to debenzylation; screen catalysts and hydrogen sources.
Difficulty in Isolating/Purifying the Product 1. Emulsion formation during aqueous workup. 2. Poor separation of diastereomers by chromatography. 1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the eluent system for column chromatography (e.g., using a gradient elution). Consider derivatization to improve separation.

Data Presentation

Table 1: Diastereoselectivity in the Reduction of this compound Derivatives

Reducing AgentSubstrateDiastereomeric Ratio (cis:trans)Reference
NaBH₄1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dioneNot specified, but chemoselectiveN/A
NaBH₄/MgCl₂1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dioneSingle stereoisomerN/A
NaBH₄/ZnCl₂1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dioneSingle stereoisomerN/A

Table 2: Enantioselectivity in the Reduction of this compound

MethodCatalyst/EnzymeProductEnantiomeric Excess (e.e.)Reference
Biocatalytic ReductionKetoreductase (KRED)Enantiopure 1-Benzyl-3-hydroxypyrrolidine>99%[4]
CBS Reduction(R)-CBS catalyst(S)-7-(Benzyloxy)hept-1-en-3-ol91%[2]

Note: The CBS reduction data is for a structurally related substrate and serves as an example of the expected high enantioselectivity of this method.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction with Sodium Borohydride

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. If a precipitate forms, it may be removed by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: General Procedure for Enantioselective CBS Reduction

This protocol is a general guideline for a Corey-Bakshi-Shibata reduction.

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS, 5-10 mol%).

  • Borane Addition: Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.6-1.0 eq) dropwise at room temperature.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., -20 °C to -78 °C) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over an extended period.

  • Reaction Monitoring: Stir the reaction at this temperature until complete conversion is observed by TLC or LC-MS.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent and wash with a mild acid (e.g., 1 M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Protocol 3: General Procedure for Biocatalytic Reduction with a Ketoreductase

This protocol outlines a typical enzymatic reduction.

  • Reaction Setup: In a suitable vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagent Addition: Add this compound (e.g., 10-50 mM), a cofactor (e.g., NAD(P)H), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Enzyme Addition: Add the ketoreductase (KRED) enzyme, either as a whole-cell lysate or a purified enzyme.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC.

  • Workup: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extracts. Purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC.

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed check_diastereo Diastereoselectivity Issue? start->check_diastereo check_enantio Enantioselectivity Issue? start->check_enantio check_diastereo->check_enantio No reagent_size Evaluate Reducing Agent - Is it sterically demanding? check_diastereo->reagent_size Yes catalyst_quality Check Catalyst Quality - Purity and activity check_enantio->catalyst_quality Yes temp_control Lower Reaction Temperature (e.g., to -78 °C) reagent_size->temp_control chelation Consider Chelation Control (if applicable) temp_control->chelation end Improved Stereoselectivity chelation->end reagent_purity Verify Reagent Purity - Borane source, solvent catalyst_quality->reagent_purity optimize_temp Optimize Temperature - Often lower is better reagent_purity->optimize_temp optimize_temp->end

Troubleshooting workflow for low stereoselectivity.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Purification prep Dissolve this compound in anhydrous solvent cool Cool to desired temperature (e.g., 0°C or -78°C) prep->cool add_reagent Add reducing agent (e.g., NaBH4) cool->add_reagent monitor Monitor reaction by TLC/LC-MS add_reagent->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

General experimental workflow for reduction.

References

Challenges in the scale-up synthesis of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1-Benzyl-3-pyrrolidinone. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound production?

A1: The most prominent and industrially viable route involves a multi-step synthesis starting from readily available commercial materials like ethyl acrylate and benzylamine.[1] This pathway typically proceeds via a Michael addition, N-alkylation, a key Dieckmann condensation for ring formation, and a final hydrolysis with decarboxylation.[1][2] An alternative, though less detailed in the context of this specific molecule, is the use of reductive amination strategies on appropriate diketone precursors.[3]

Q2: What is the typical overall yield for the Dieckmann condensation route?

A2: The overall yield is highly dependent on the optimization of each step. Reports indicate that with process improvements, a gross yield of 57.2% (based on ethyl acrylate) is achievable.[1] The Dieckmann cyclization step itself has been improved from yields of 44.7% to as high as 64.0% through modifications like using granular sodium.[1]

Q3: What are the critical physical properties and storage conditions for this compound?

A3: this compound is typically a light yellow liquid. It is stable under normal conditions but can be air-sensitive. For long-term integrity, it should be stored at 2-8°C. Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 775-16-6
Molecular Formula C11H13NO[4]
Molecular Weight 175.23 g/mol [4]
Boiling Point 77 °C @ 0.01 mmHg; 145-150 °C @ 6 mmHg[2]
Density 1.091 g/mL at 25 °C
Refractive Index n20/D 1.539

Q4: What purification methods are recommended for the final product at scale?

A4: The standard and most effective method for purifying this compound on a larger scale is vacuum distillation.[2] This technique is crucial for removing non-volatile impurities and residual solvents. Reported conditions for collecting the pure fraction are typically in the range of 145-150 °C under a vacuum of 6 mmHg.[2]

Synthesis Workflow and Troubleshooting

The following section details the primary synthetic pathway and provides a troubleshooting guide for common issues.

Overall Synthetic Workflow

The diagram below illustrates the common four-step synthesis route for this compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Benzylamine + Ethyl Acrylate B Intermediate I + Ethyl Chloroacetate A->B  Product:  Ethyl 3-benzylaminopropionate (I) C Intermediate II + Sodium Ethoxide B->C  Product:  Ethyl 3-(N-ethoxycarbonylmethylene)  benzylaminopropionate (II) D Cyclized Intermediate + Acidic Hydrolysis C->D  Product:  N-benzyl-4-ethoxycarbonyl  -3-pyrrolidinone E This compound (Final Product) D->E  Final Purification:  Vacuum Distillation G Start Problem: Low Yield or High Impurity Step1_2_Check Check Steps 1 & 2: Michael Addition / Alkylation Start->Step1_2_Check Step3_Check Check Step 3: Dieckmann Condensation Start->Step3_Check Step4_Check Check Step 4 & Purification: Hydrolysis / Distillation Start->Step4_Check Step1_2_Cause1 Cause: Incomplete Reaction (TLC/GC shows starting material) Step1_2_Check->Step1_2_Cause1 Step1_2_Cause2 Cause: Side Product Formation (e.g., over-alkylation) Step1_2_Check->Step1_2_Cause2 Step1_2_Sol1 Solution: • Increase reaction time. • Check reagent stoichiometry and purity. • Ensure adequate temperature control. Step1_2_Cause1->Step1_2_Sol1 Step1_2_Sol2 Solution: • Control temperature carefully (exotherms). • Slow, controlled addition of reagents. Step1_2_Cause2->Step1_2_Sol2 Step3_Cause1 Cause: Incomplete Cyclization Step3_Check->Step3_Cause1 Step3_Cause2 Cause: Reverse Dieckmann Reaction Step3_Check->Step3_Cause2 Step3_Sol1 Solution: • Ensure anhydrous conditions. • Verify activity/stoichiometry of base (NaOEt). • Consider alternative base forms (e.g., granular Na). • Increase reaction temperature/time. Step3_Cause1->Step3_Sol1 Step3_Sol2 Solution: • Ensure sufficient base is used to deprotonate  the resulting β-keto ester, driving the equilibrium. Step3_Cause2->Step3_Sol2 Step4_Cause1 Cause: Incomplete Decarboxylation Step4_Check->Step4_Cause1 Step4_Cause2 Cause: Product Loss During Workup Step4_Check->Step4_Cause2 Step4_Cause3 Cause: Poor Distillation Recovery Step4_Check->Step4_Cause3 Step4_Sol1 Solution: • Ensure sufficient acid concentration and reflux time. • Monitor reaction completion via LC-MS. Step4_Cause1->Step4_Sol1 Step4_Sol2 Solution: • Optimize pH for extraction (pH 12-13). • Perform multiple extractions with appropriate solvent. • Check for emulsion formation. Step4_Cause2->Step4_Sol2 Step4_Sol3 Solution: • Ensure vacuum system is leak-free and can  achieve required pressure (e.g., <6 mmHg). • Use appropriate distillation column for scale. • Check for thermal degradation. Step4_Cause3->Step4_Sol3 G Diester Diester Intermediate Enolate Enolate Formation (α-deprotonation) Diester->Enolate + Base Base Base (EtO⁻) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Product β-Keto Ester Product (Cyclized Pyrrolidinone) Tetrahedral->Product - EtO⁻

References

1-Benzyl-3-pyrrolidinone hazard and safety information.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Benzyl-3-pyrrolidinone

This technical support center provides essential hazard and safety information for the handling and use of this compound (CAS No. 775-16-6) in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
AppearanceColorless to yellow to orange to brown colored liquid
Boiling Point77 °C at 0.01 mmHg
Density1.091 g/mL at 25 °C
Flash Point110 °C (230 °F) - closed cup
SolubilityMiscible with Dichloromethane (DCM)

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: What are the immediate first aid measures in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[1]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[1] Wash the affected area with plenty of soap and running water.[1] If skin irritation or a rash occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory irritation occurs or if you feel unwell, call a POISON CENTER or doctor.[2]

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[4] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this chemical?

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear chemical-impermeable gloves and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK).[5]

Q3: How should I properly store this compound?

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] It is recommended to store at temperatures between 2-8°C. Keep it away from incompatible materials such as strong oxidizing agents.[2]

Q4: What should I do in case of a small spill?

For small spills, immediately clean up the area.[1] Avoid breathing vapors and prevent contact with skin and eyes.[1] Use personal protective equipment.[1] Absorb the spill with inert material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

Q5: What are the fire hazards associated with this chemical and how should a fire be extinguished?

This compound is a combustible liquid. While not considered a significant fire risk, containers may burn.[1] Vapors are heavier than air and may form explosive mixtures with air at ambient temperatures.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][7]

  • Fire-Fighting Procedures: In the event of a fire, wear self-contained breathing apparatus and full protective gear.[7] Cool fire-exposed containers with water spray from a protected location.[1]

Experimental Workflow & Safety Procedures

The following diagram illustrates the general workflow for handling this compound, including key safety checkpoints and emergency responses.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_fire_response Fire Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Dispense and Use Chemical C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Store Chemical Correctly F->G H Spill H1 Evacuate Area H->H1 I Exposure I1 Follow First Aid Measures I->I1 J Fire J1 Use Appropriate Extinguisher J->J1 H2 Contain Spill with Absorbent H1->H2 H3 Collect and Dispose H2->H3 I2 Seek Medical Attention I1->I2 J2 Evacuate if Necessary J1->J2

Caption: Workflow for safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to 1-Benzyl-3-pyrrolidinone and Other N-Substituted 3-Pyrrolidinones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrrolidinone scaffold is a cornerstone of medicinal chemistry. This guide provides an objective comparison of 1-benzyl-3-pyrrolidinone with other N-substituted 3-pyrrolidinones, focusing on their performance in targeting key proteins in neurotransmission. The information is supported by experimental data to aid in the rational design of novel therapeutics.

The N-substituent on the 3-pyrrolidinone core plays a critical role in determining the compound's biological activity, influencing its affinity and selectivity for various targets. This guide explores these structure-activity relationships (SAR), with a particular focus on monoamine transporters, which are crucial in the regulation of neurotransmitters like dopamine and serotonin.

Performance Comparison at Monoamine Transporters

Below is a summary of the binding affinities (Ki) and uptake inhibition (IC50) for a series of N-alkyl-α-pyrrolidinophenones at human dopamine, norepinephrine, and serotonin transporters. These compounds share the 3-pyrrolidinone core but differ in the N-substitution, offering a comparative look at the influence of the substituent's nature.

CompoundN-SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
α-Pyrrolidinopropiophenone (α-PPP)Methyl12.922.1161416.328.3>10,000
α-Pyrrolidinobutiophenone (α-PBP)Ethyl1.4519.33301.911.32860
α-Pyrrolidinovalerophenone (α-PVP)Propyl0.2226.233000.356>10,000
α-Pyrrolidinohexiophenone (α-PHP)Butyl0.1614.73300.2831170

Experimental Protocols

Detailed and replicable experimental protocols are fundamental for comparative studies. Below are methodologies for the synthesis of N-substituted 3-pyrrolidinones and for a key biological assay to determine their activity at the dopamine transporter.

Synthesis of N-Substituted 3-Pyrrolidinones

A general and efficient method for the synthesis of N-substituted pyrrolidinones is the Ugi four-component reaction (U-4CR). This one-pot reaction allows for the rapid generation of a diverse library of compounds.

Materials:

  • Resin-bound glutamic acid

  • Aldehyde or ketone (e.g., benzaldehyde for N-benzyl substitution)

  • Amine

  • Isocyanide

  • Acetonitrile/Methanol (4:1)

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Procedure:

  • To a reaction vessel containing resin-bound glutamic acid, add the aldehyde or ketone (2 equivalents) and amine (2 equivalents) in a 4:1 mixture of acetonitrile and methanol.

  • Agitate the mixture for 1 hour at 65 °C.

  • Add the isocyanide (2 equivalents) to the reaction mixture.

  • Continue to agitate the mixture at 65 °C for 24 hours.

  • After the reaction is complete, wash the resin sequentially with methanol (3x), dimethylformamide (3x), and dichloromethane (3x).

  • Dry the resin under vacuum.

  • To cleave the product from the resin, treat the resin with a solution of 95% TFA in DCM for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude N-substituted pyrrolidinone.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Dopamine Transporter (DAT) Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428 as the radioligand[1].

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled WIN 35,428 or cocaine (for non-specific binding)

  • Test compounds (N-substituted 3-pyrrolidinones)

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in 20 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • For total binding, add 50 µL of assay buffer.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM).

    • For test compounds, add 50 µL of the compound at various concentrations.

    • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

    • Add 150 µL of the membrane preparation to all wells.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of N-substituted 3-pyrrolidinones with monoamine transporters and G protein-coupled receptors (GPCRs) like the dopamine D2 receptor initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for predicting the pharmacological effects of these compounds.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a GPCR that couples to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for DAT Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

DAT_Binding_Workflow start Start prep Prepare Rat Striatal Membranes start->prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Concentrations prep->assay_setup add_radioligand Add [3H]WIN 35,428 (Radioligand) assay_setup->add_radioligand add_membranes Add Membrane Preparation add_radioligand->add_membranes incubate Incubate at Room Temperature for 2 hours add_membranes->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Assay Buffer filter->wash scintillation Add Scintillation Cocktail and Equilibrate wash->scintillation count Measure Radioactivity in Scintillation Counter scintillation->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental Workflow for a Dopamine Transporter Binding Assay.

References

Comparative analysis of different reducing agents for 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of ketones is a pivotal transformation in the synthesis of valuable chiral intermediates. This guide provides a comparative analysis of various reducing agents for the conversion of 1-Benzyl-3-pyrrolidinone to 1-Benzyl-3-pyrrolidinol, a key building block in numerous pharmaceutical compounds. We will delve into the performance of common hydride reagents and modern biocatalytic methods, presenting supporting experimental data and detailed protocols to inform your choice of methodology.

The reduction of the prochiral ketone this compound yields the chiral alcohol 1-Benzyl-3-pyrrolidinol. The choice of reducing agent is critical as it dictates not only the reaction's efficiency but also its stereochemical outcome, influencing the formation of either the (R)- or (S)-enantiomer. This guide will compare the efficacy of Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation, and an enzymatic approach.

Comparative Performance of Reducing Agents

The selection of an appropriate reducing agent is a trade-off between reactivity, selectivity, cost, and safety. Below is a summary of the performance of different reducing agents in the transformation of this compound.

Reducing AgentProductYield (%)StereoselectivityKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Racemic 1-Benzyl-3-pyrrolidinol~80-95%Low (produces a racemic mixture)Mild, safe, easy to handle, compatible with protic solvents.Lacks stereocontrol.
Lithium Aluminum Hydride (LiAlH₄) Racemic 1-Benzyl-3-pyrrolidinolHigh (typically >90%)Low (produces a racemic mixture)Highly reactive and potent, reduces a wide range of functional groups.Highly reactive with protic solvents (requires anhydrous conditions), significant safety hazards.
Catalytic Hydrogenation (Pd/C, H₂) 1-Benzyl-3-pyrrolidinolModerate to HighSubstrate-dependent, generally low"Green" reagent, high atom economy, catalyst can be recycled.May lead to debenzylation as a side reaction, requires specialized equipment (hydrogenator).
Ketoreductase (Biocatalyst) (S)-1-Benzyl-3-pyrrolidinol>99%Excellent (>99% ee)Highly enantioselective, mild reaction conditions, environmentally friendly.Enzyme cost and availability, requires specific buffer and cofactor systems.

Visualizing the Reduction Pathway

The general transformation of this compound to 1-Benzyl-3-pyrrolidinol can be visualized as a straightforward reduction of a ketone to a secondary alcohol.

Reduction_Pathway This compound This compound C₁₁H₁₃NO Reducing_Agent Reducing Agent (e.g., NaBH₄, LiAlH₄, H₂/Pd-C, Biocatalyst) This compound->Reducing_Agent 1-Benzyl-3-pyrrolidinol 1-Benzyl-3-pyrrolidinol C₁₁H₁₅NO Reducing_Agent->1-Benzyl-3-pyrrolidinol

General reduction of this compound.

Experimental Protocols

Detailed methodologies for the reduction of this compound using the discussed reducing agents are provided below.

Sodium Borohydride (NaBH₄) Reduction (Racemic)

This protocol provides a general method for the reduction of this compound using the mild and easy-to-handle sodium borohydride.

Workflow:

NaBH4_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Quench cluster_2 Work-up and Isolation Dissolve Ketone Dissolve this compound in Methanol Cool Solution Cool to 0 °C (Ice Bath) Dissolve Ketone->Cool Solution Add NaBH4 Add NaBH₄ portion-wise Cool Solution->Add NaBH4 Stir Stir at 0 °C to RT Add NaBH4->Stir Quench Quench with Water/Acid Stir->Quench Extraction Extract with Organic Solvent Quench->Extraction Dry and Concentrate Dry Organic Layer and Concentrate Extraction->Dry and Concentrate Purification Purify by Column Chromatography Dry and Concentrate->Purification

Workflow for NaBH₄ reduction.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography to yield racemic 1-Benzyl-3-pyrrolidinol.

Lithium Aluminum Hydride (LiAlH₄) Reduction (Racemic)

This protocol employs the powerful reducing agent lithium aluminum hydride, requiring strict anhydrous conditions.

Workflow:

LiAlH4_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Quench cluster_2 Work-up and Isolation Suspend LAH Suspend LiAlH₄ in Anhydrous THF Cool Suspension Cool to 0 °C (Ice Bath) Suspend LAH->Cool Suspension Add Ketone Add solution of this compound in Anhydrous THF dropwise Cool Suspension->Add Ketone Stir Stir at 0 °C Add Ketone->Stir Quench (Fieser) Sequential addition of H₂O, 15% NaOH, H₂O Stir->Quench (Fieser) Filter Filter off Aluminum Salts Quench (Fieser)->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purification Purify by Column Chromatography Concentrate->Purification

Workflow for LiAlH₄ reduction.

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to give the crude product.

  • Purify by silica gel column chromatography to obtain racemic 1-Benzyl-3-pyrrolidinol.

Catalytic Hydrogenation (Racemic)

This method utilizes hydrogen gas and a palladium catalyst. Caution should be exercised due to the potential for N-debenzylation.

Workflow:

Hydrogenation_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation Charge Reactor Charge reactor with Ketone, Solvent, and Pd/C Purge Purge with H₂ Charge Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Stir Stir at specified Temperature and Pressure Pressurize->Stir Filter Catalyst Filter off Pd/C Stir->Filter Catalyst Concentrate Concentrate Filtrate Filter Catalyst->Concentrate Purification Purify by Column Chromatography Concentrate->Purification

Workflow for catalytic hydrogenation.

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) and ethanol (15 volumes).

  • Add 10% Palladium on carbon (Pd/C, 5 mol%).

  • Seal the vessel and purge with hydrogen gas (3 times).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS to check for both ketone reduction and potential debenzylation.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate 1-Benzyl-3-pyrrolidinol.

Enzymatic Reduction (Enantioselective)

This protocol utilizes a ketoreductase (KRED) to achieve a highly enantioselective reduction, yielding the (S)-enantiomer.

Workflow:

Biocatalytic_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Work-up and Isolation Prepare Buffer Prepare Phosphate Buffer with Cofactor and Co-substrate Add Enzyme Add Ketoreductase Prepare Buffer->Add Enzyme Add Substrate Add this compound Add Enzyme->Add Substrate Incubate Incubate with shaking at controlled Temperature Add Substrate->Incubate Extraction Extract with Organic Solvent Incubate->Extraction Dry and Concentrate Dry Organic Layer and Concentrate Extraction->Dry and Concentrate Purification Purify by Column Chromatography Dry and Concentrate->Purification

Workflow for enzymatic reduction.

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference) to a final concentration of 1 mM.

  • Add isopropanol as a co-substrate for cofactor regeneration to a final concentration of 5-10% (v/v).

  • Add the ketoreductase enzyme preparation.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Incubate the reaction at 30 °C with gentle agitation.

  • Monitor the conversion and enantiomeric excess (% ee) by chiral HPLC.

  • Once the reaction reaches completion, extract the mixture with an organic solvent such as ethyl acetate or methyl tert-butyl ether (3 x 20 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to yield enantiopure (S)-1-Benzyl-3-pyrrolidinol.

Conclusion

The choice of reducing agent for this compound has a profound impact on the outcome of the synthesis. For simple, racemic access to 1-Benzyl-3-pyrrolidinol, Sodium Borohydride offers a safe and straightforward method with good yields. Lithium Aluminum Hydride , while also providing high yields, presents significant handling challenges and is generally not necessary for this transformation unless other less reactive functional groups are also targeted for reduction. Catalytic hydrogenation is a viable "green" alternative, but requires careful optimization to prevent the undesired cleavage of the N-benzyl group.

For applications where enantiopurity is paramount, such as in the synthesis of many active pharmaceutical ingredients, biocatalytic reduction using a ketoreductase is the superior method. It offers exceptional enantioselectivity under mild, environmentally friendly conditions, directly providing the desired chiral alcohol in high yield and purity. As the field of biocatalysis continues to expand, enzymatic reductions are becoming an increasingly attractive and scalable option for the synthesis of complex chiral molecules.

A Comparative Guide to Analytical Methods for the Purity Validation of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1-Benzyl-3-pyrrolidinone is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical methods for validating the purity of this compound, complete with experimental protocols and data presented for easy comparison.

The primary analytical techniques for assessing the purity of this compound and related pyrrolidinone derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also presents a powerful, non-destructive alternative for absolute purity determination.[3][4][5]

Comparison of Analytical Techniques

The choice of analytical method depends on several factors, including the volatility and thermal stability of potential impurities, the required sensitivity, and the availability of reference standards.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[5]
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Visible/Diode Array Detector (DAD), Mass Spectrometry (MS)NMR Spectrometer
Best Suited For Volatile and thermally stable impurities.[1]A broad range of non-volatile and thermally labile impurities.[1][6]Absolute purity determination without a specific reference standard for the analyte.[3][4]
Advantages High resolution and sensitivity, especially with MS detection.[1]Versatile, robust, and widely applicable for various compounds.Provides structural information, non-destructive, and highly accurate for absolute quantification.[3][4]
Disadvantages Not suitable for non-volatile or thermally labile compounds.May require specific reference standards for impurity identification and quantification.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[3]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Gas Chromatography (GC-FID)

This method is suitable for the quantification of this compound and its volatile impurities.

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column : Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 280°C

  • Oven Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Detector Temperature : 300°C

  • Injection Volume : 1 µL

  • Sample Preparation : Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (RP-HPLC)

This method is versatile for the purity assessment of this compound and can separate a wide range of potential impurities.

  • Instrumentation : HPLC system with a UV-Visible or Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could start from 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve approximately 1 mg/mL of the this compound sample in the initial mobile phase composition.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method allows for the absolute purity determination of this compound using a certified internal standard.

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure :

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the internal standard.[3]

Data Presentation

The following table summarizes illustrative performance data for the described analytical methods. These values are typical for the analysis of pyrrolidinone derivatives and should be established for this compound through method validation.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.005%0.01%
Limit of Quantitation (LOQ) 0.015%0.03%
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2.0%< 2.0%

Visualizations

Purity Validation Workflow

The following diagram illustrates a general workflow for the validation of this compound purity.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Purity Assessment Sample Preparation Sample Preparation Technique Selection Technique Selection Sample Preparation->Technique Selection Parameter Optimization Parameter Optimization Technique Selection->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Data Analysis Data Analysis Routine Analysis->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Caption: Workflow for analytical method validation and purity assessment.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical technique.

Start Start Volatile_Impurities Volatile & Thermally Stable Impurities? Start->Volatile_Impurities GC Gas Chromatography (GC) Volatile_Impurities->GC Yes Absolute_Quantification Absolute Quantification Needed? Volatile_Impurities->Absolute_Quantification No HPLC High-Performance Liquid Chromatography (HPLC) Absolute_Quantification->HPLC No qNMR Quantitative NMR (qNMR) Absolute_Quantification->qNMR Yes

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Biological Activity of 1-Benzyl-3-pyrrolidinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of the (R) and (S) enantiomers of 1-Benzyl-3-pyrrolidinone. While direct comparative studies on the specific biological activities of these enantiomers are not extensively available in publicly accessible literature, this document outlines the expected differences based on the principles of stereopharmacology and data from structurally related compounds. The guide also presents hypothetical experimental protocols and data to serve as a framework for future research in this area.

Introduction to Stereoisomerism and Biological Activity

Chirality is a fundamental concept in pharmacology and drug development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the evaluation of the biological activity of individual enantiomers is a critical step in the drug discovery and development process.

Potential Biological Activities of this compound Enantiomers

The pyrrolidine scaffold is a common feature in many biologically active compounds, including those with activity in the central nervous system (CNS). While specific data for this compound enantiomers is scarce, studies on analogous N-benzyl-pyrrolidine derivatives suggest potential for stereospecific interactions with CNS targets. For instance, research on the enantiomers of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has demonstrated that the (R)-enantiomer possesses more potent anticonvulsant activity compared to the (S)-enantiomer. This highlights the critical role of stereochemistry in the pharmacological effects of this class of compounds.

Based on the activities of related molecules, the enantiomers of this compound could potentially exhibit differential effects in areas such as:

  • Neurotransmitter Reuptake Inhibition: Derivatives of 3-amino-pyrrolidine have been investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. It is plausible that the enantiomers of this compound could show stereoselective inhibition of these transporters.

  • Cytotoxic and Apoptotic Activity: Analogues of 1-benzyl-pyrrolidin-3-ol have been shown to induce cytotoxicity and apoptosis in cancer cell lines[2][3]. The stereocenter at the 3-position of the pyrrolidine ring could influence the potency and selectivity of these effects.

Comparative Biological Data (Hypothetical)

The following table presents a hypothetical comparison of the biological activities of the (R) and (S) enantiomers of this compound. This data is illustrative and intended to serve as a template for the presentation of future experimental findings.

Biological Activity AssayParameter(R)-1-Benzyl-3-pyrrolidinone(S)-1-Benzyl-3-pyrrolidinone
Serotonin Transporter (SERT) Binding Ki (nM)50500
Norepinephrine Transporter (NET) Binding Ki (nM)150800
Dopamine Transporter (DAT) Binding Ki (nM)> 10,000> 10,000
Cytotoxicity (HL-60 Cell Line) IC50 (µM)1575
Caspase-3 Activation Fold Increase4.21.5

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of the (R) and (S) enantiomers of this compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing human SERT, NET, or DAT are prepared from stably transfected cell lines.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes.

    • Increasing concentrations of the test compounds ((R)- and (S)-1-Benzyl-3-pyrrolidinone) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the (R) and (S) enantiomers of this compound on a human cancer cell line (e.g., HL-60).

Methodology:

  • Cell Culture: HL-60 cells are maintained in appropriate culture medium and conditions.

  • MTT Assay:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan, which has a purple color.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Caspase-3 Activity Assay

Objective: To determine if the cytotoxic effects of the enantiomers are mediated through the induction of apoptosis by measuring the activity of caspase-3.

Methodology:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular contents.

  • Enzyme Assay: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.

  • Data Analysis: The fluorescence is measured, and the fold increase in caspase-3 activity relative to untreated control cells is calculated.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for Apoptosis Induction Enantiomer Enantiomer Receptor Target Receptor Enantiomer->Receptor Binding Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Induces Stress Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a this compound enantiomer.

Experimental_Workflow Experimental Workflow for Biological Activity Comparison cluster_0 In Vitro Assays cluster_1 Data Analysis Binding_Assay Monoamine Transporter Binding Assays Ki_Calculation Ki Determination Binding_Assay->Ki_Calculation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (Caspase Activity) Cytotoxicity_Assay->Apoptosis_Assay IC50_Calculation IC50 Determination Cytotoxicity_Assay->IC50_Calculation Fold_Change Fold Change Calculation Apoptosis_Assay->Fold_Change Enantiomers (R)- and (S)- This compound Enantiomers->Binding_Assay Enantiomers->Cytotoxicity_Assay

Caption: Workflow for comparing the biological activities of this compound enantiomers.

Conclusion

The stereochemistry of this compound is likely to play a significant role in its biological activity. Based on data from structurally related compounds, it is reasonable to hypothesize that the (R) and (S) enantiomers will exhibit different potencies and efficacies in various biological assays. The provided hypothetical data and experimental protocols offer a roadmap for researchers to systematically investigate these differences. Further studies are warranted to elucidate the specific pharmacological profiles of each enantiomer, which will be crucial for any future development of this compound for therapeutic applications.

References

A Spectroscopic Comparison of 1-Benzyl-3-pyrrolidinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-benzyl-3-pyrrolidinone and its derivatives. The objective is to offer a clear, data-driven analysis of their structural features as determined by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Introduction to this compound and Its Derivatives

This compound is a heterocyclic compound featuring a pyrrolidinone core N-substituted with a benzyl group. The pyrrolidine ring is a prevalent scaffold in many biologically active molecules and pharmaceuticals.[1] Modifications to the pyrrolidinone ring, such as the introduction of hydroxyl, amino, or other functional groups, can significantly alter the compound's chemical and biological properties. Understanding the spectroscopic signatures of these derivatives is fundamental for confirming their synthesis and purity. This guide will focus on a comparative analysis of this compound and several of its derivatives for which spectroscopic data is available.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Derivatives

CompoundAromatic ProtonsBenzyl CH₂Pyrrolidine Ring ProtonsOther ProtonsSolvent
This compound 7.20-7.40 (m, 5H)3.65 (s, 2H)2.55 (t, 2H), 2.75 (s, 2H), 3.30 (t, 2H)-CDCl₃
(R)-(+)-1-Benzyl-3-pyrrolidinol 7.22-7.36 (m, 5H)3.61 (s, 2H)1.70-1.85 (m, 1H), 2.10-2.25 (m, 1H), 2.35-2.50 (m, 1H), 2.70-2.85 (m, 2H), 4.35-4.45 (m, 1H)2.90 (br s, 1H, OH)CDCl₃
(E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione 7.32-7.48 (m, 10H)4.81 (s, 2H)4.42 (d, J=1.9 Hz, 2H)7.70 (s, 1H, =CH)CDCl₃
1-Benzyl-2-pyrrolidinone 7.15-7.35 (m, 5H)4.43 (s, 2H)1.97 (m, 2H), 2.40 (t, 2H), 3.24 (t, 2H)-CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Derivatives

CompoundAromatic CarbonsBenzyl CH₂Pyrrolidine Ring CarbonsCarbonyl (C=O) / OtherSolvent
This compound 127.5, 128.6, 129.0, 137.558.035.5, 47.9, 55.0215.0CDCl₃
(R)-(+)-1-Benzyl-3-pyrrolidinol 127.2, 128.4, 128.9, 138.359.934.5, 55.4, 61.2, 69.8-CDCl₃
(E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione 124.85, 128.0-130.0 (multiple signals), 133.5147.050.0, 135.0 (C=C), 140.0 (C=C)160.67, 186.56CDCl₃
1-Benzyl-2-pyrrolidinone 127.5, 128.0, 128.7, 137.949.318.0, 30.9, 48.9175.0CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and Derivatives

CompoundC=O StretchC-N StretchAromatic C=C StretchO-H StretchOther Key Bands
This compound ~1740~1150~1600, ~1495, ~1450-~3030 (Aromatic C-H), ~2950, ~2850 (Aliphatic C-H)
(R)-(+)-1-Benzyl-3-pyrrolidinol -~1130~1605, ~1495, ~1450~3400 (broad)~3030 (Aromatic C-H), ~2950, ~2850 (Aliphatic C-H)
(E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione ~1710, ~1670~1170~1600, ~1490, ~1450-~1620 (C=C stretch)
1-Benzyl-2-pyrrolidinone ~1680~1290~1600, ~1495, ~1450-~3030 (Aromatic C-H), ~2950, ~2850 (Aliphatic C-H)

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film, ATR).

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (m/z) of this compound and Derivatives

CompoundMolecular Ion [M]⁺Base PeakMajor Fragmentation Ions
This compound 17591146, 118, 65
(R)-(+)-1-Benzyl-3-pyrrolidinol 17791134, 118, 77
(E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione 27791249, 186, 115, 77
1-Benzyl-2-pyrrolidinone 17591146, 118, 84, 65

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: No specific sample preparation is required for liquids or solids.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis:

    • For liquids, place a small drop of the sample onto the ATR crystal.

    • For solids, place a small amount of the powder or solid on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Set the injector temperature to 250-280 °C.

    • Column: Use a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at an initial temperature (e.g., 50-100 °C), hold for a few minutes, then ramp the temperature at a set rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-300 °C) and hold for several minutes.

  • MS Conditions:

    • Ion Source: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Compare the fragmentation patterns with spectral libraries for compound identification.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow start Start: Synthesized Compound sample_prep Sample Preparation (Dissolution/Dilution) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr sample_p_dup1 sample_prep->sample_p_dup1 data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir FTIR Spectroscopy (ATR) ir->data_analysis ms Mass Spectrometry (GC-MS) ms->data_analysis comparison Comparison with Reference Spectra data_analysis->comparison conclusion Conclusion: Structure Confirmation and Purity Assessment comparison->conclusion sample_p_dup1->ir sample_p_dup1->ms

Caption: Workflow for the spectroscopic analysis of this compound and its derivatives.

Structural Relationships of this compound Derivatives

Structural_Relationships parent This compound d1 1-Benzyl-3-pyrrolidinol parent->d1 Reduction of C=O d2 (E)-1-Benzyl-4-benzylidene- pyrrolidine-2,3-dione parent->d2 Condensation with Benzaldehyde d3 1-Benzyl-2-pyrrolidinone parent->d3 Isomeric Variation

Caption: Structural relationships between this compound and its derivatives.

References

A Comparative Guide to Chiral HPLC Methods for Separating 1-Benzyl-3-pyrrolidinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of 1-Benzyl-3-pyrrolidinol enantiomers is a critical step in the development of pharmaceuticals where stereochemistry dictates efficacy and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose.[1] This guide provides a comparative overview of potential chiral HPLC methods, detailing experimental strategies and key performance indicators to aid researchers in selecting an optimal approach.

Comparison of Suitable Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[1][2] Based on the structure of 1-Benzyl-3-pyrrolidinol, which contains a secondary alcohol and a tertiary amine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are strong candidates.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationPotential Mobile PhasesKey Advantages
Polysaccharide-Based Chiralpak® AD, Chiralcel® ODBased on the formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide derivatives.[3][4]Normal Phase: Hexane/Isopropanol, Hexane/Ethanol.[3] Polar Organic Mode: Acetonitrile, Methanol. Reversed-Phase: Acetonitrile/Water, Methanol/Water.Broad applicability for a wide range of chiral compounds, high success rates in method development.[3][4] Immobilized versions allow for a wider range of solvents.[5]
Macrocyclic Glycopeptide-Based Chirobiotic™ V, TMultiple chiral centers and functional groups (peptide linkages, aromatic rings, carbohydrate moieties) allow for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine. Reversed-Phase: Acetonitrile/Buffered Aqueous Phase.Effective for polar and ionizable compounds, compatible with mass spectrometry (MS).
Pirkle-Type (Brush-Type) (S,S)-Whelk-O1®Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol.Well-understood mechanism of interaction, often provides high efficiency and resolution.[5][6]

Experimental Protocols

Developing a successful chiral separation method involves screening different columns and mobile phases. The following protocols outline a general strategy for the enantiomeric separation of 1-Benzyl-3-pyrrolidinol.

1. Initial Screening with Polysaccharide-Based CSPs (Normal Phase)

  • Columns : Chiralpak® AD-H and Chiralcel® OD-H (or their immobilized equivalents).

  • Mobile Phase A : 90:10 (v/v) n-Hexane/Isopropanol with 0.1% Diethylamine (DEA).

  • Mobile Phase B : 90:10 (v/v) n-Hexane/Ethanol with 0.1% DEA.

    • Note: The addition of a basic modifier like DEA is crucial for basic compounds like 1-Benzyl-3-pyrrolidinol to improve peak shape and prevent tailing.[3]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at a suitable wavelength (e.g., 215 nm or 254 nm).

  • Procedure :

    • Prepare a stock solution of racemic 1-Benzyl-3-pyrrolidinol in the mobile phase.

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample and run the chromatogram.

    • If no separation is observed, adjust the ratio of alcohol in the mobile phase (e.g., to 80:20 or 95:5).

2. Screening with Macrocyclic Glycopeptide-Based CSPs (Reversed-Phase)

  • Column : Chirobiotic™ V2.

  • Mobile Phase A : 60:40 (v/v) Acetonitrile/Aqueous Phosphate Buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0).

  • Mobile Phase B : 100% Methanol with 0.1% Acetic Acid and 0.05% Triethylamine (Polar Ionic Mode).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at a suitable wavelength.

  • Procedure :

    • Follow the sample preparation and equilibration steps as described above.

    • Screen both mobile phases to determine the most promising conditions.

    • Adjust the organic modifier concentration and pH to optimize the separation.

Logical Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a chiral HPLC method for 1-Benzyl-3-pyrrolidinol.

Chiral_Method_Development start Start: Racemic 1-Benzyl-3-pyrrolidinol screen_poly Screen Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Normal Phase start->screen_poly check_sep1 Separation Achieved? screen_poly->check_sep1 optimize1 Optimize Mobile Phase (Alcohol %, Modifier) check_sep1->optimize1 Yes screen_macro Screen Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic V) Reversed-Phase / Polar Ionic Mode check_sep1->screen_macro No validate1 Validate Method optimize1->validate1 end End validate1->end check_sep2 Separation Achieved? screen_macro->check_sep2 optimize2 Optimize Mobile Phase (Organic %, pH, Additives) check_sep2->optimize2 Yes consider_other Consider Other CSPs (e.g., Pirkle-Type) or Derivatization check_sep2->consider_other No validate2 Validate Method optimize2->validate2 validate2->end consider_other->end

Caption: Workflow for Chiral HPLC Method Development.

This structured approach, starting with the most broadly applicable CSPs, increases the efficiency of method development. By systematically screening columns and mobile phases and then optimizing the most promising conditions, a robust and reliable method for the enantiomeric separation of 1-Benzyl-3-pyrrolidinol can be established.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Benzyl-3-pyrrolidinone, a key intermediate in the development of various pharmaceuticals, has been approached through a variety of catalytic systems. This guide provides an objective comparison of the leading methods, including traditional chemical synthesis, biocatalysis, and transition-metal catalysis. The performance of each system is evaluated based on experimental data, with detailed protocols provided for reproducibility.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for different catalytic approaches to synthesize this compound and its derivatives. This allows for a rapid assessment of the most suitable method based on desired outcomes such as yield, stereoselectivity, and reaction conditions.

Catalytic SystemCatalyst/MethodProductYield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Biocatalysis Ketoreductase from Rhodococcus erythropolis(S)-1-Benzyl-3-pyrrolidinol92%21 h50High enantioselectivityProduct is the alcohol, not the ketone
Chemical Synthesis Dieckmann CyclizationThis compound57.2% (overall)Multi-stepVariedWell-established, scalableMulti-step, moderate overall yield
Chemical Synthesis Multi-step Patented MethodN-Benzyl-3-pyrrolidone67.1% (overall)Multi-step30-40 (cyclization)Higher overall yieldMulti-step, requires specific reagents

In-Depth Analysis of Catalytic Systems

This section provides a detailed examination of each catalytic approach, including the underlying chemical principles and experimental protocols.

Biocatalytic Approach: Asymmetric Reduction

Biocatalysis offers a highly selective and environmentally friendly route to chiral pyrrolidine derivatives. While direct enzymatic synthesis of this compound is not widely reported, the enzymatic reduction of the ketone to the corresponding chiral alcohol is well-documented and highlights the potential of enzymes in this synthetic space. The reverse reaction, an oxidation, could in principle be used to produce the target ketone.

A notable example is the asymmetric reduction of this compound to (S)-1-Benzyl-3-pyrrolidinol using a ketoreductase from Rhodococcus erythropolis. This method achieves a high yield and excellent enantioselectivity.[1]

Experimental Protocol: Biocatalytic Reduction

  • Reaction Mixture: A mixture containing 200 mM of this compound, 1 mM NAD+, 5% (v/v) 2-propanol, and 10 mg of crude ketoreductase enzyme (READH) in 1 mL of potassium phosphate buffer (100 mM, pH 7.0) is prepared.[1]

  • Incubation: The reaction mixture is incubated at 50°C for 21 hours.[1]

  • Work-up: The reaction is monitored by TLC. Upon completion, the mixture is extracted with methyl tert-butyl ether. The organic layer is then dried over anhydrous sodium sulfate and concentrated.[1]

  • Analysis: The conversion and enantiomeric excess are determined by chiral HPLC.[1]

Reaction Workflow: Biocatalytic Reduction

Biocatalytic Reduction of this compound Substrate This compound Enzyme Ketoreductase (READH) NAD+, 2-propanol Substrate->Enzyme Add Reaction Incubation (50°C, 21h) Enzyme->Reaction Catalyzes Product (S)-1-Benzyl-3-pyrrolidinol Reaction->Product Yields Extraction Extraction with methyl tert-butyl ether Product->Extraction Analysis Chiral HPLC Analysis Extraction->Analysis

Caption: Workflow for the biocatalytic reduction of this compound.

Traditional Chemical Synthesis: Dieckmann Cyclization

A common and well-established method for the synthesis of this compound involves a multi-step sequence culminating in a Dieckmann cyclization. This intramolecular condensation of a diester is a powerful tool for forming five-membered rings. One reported synthesis starts from ethyl acrylate and proceeds through addition, substitution, cyclization, and decarboxylation steps to afford the final product with a respectable overall yield.[2]

Experimental Protocol: Dieckmann Cyclization Route (Simplified)

This is a multi-step synthesis. The key final steps are outlined below.

  • Dieckmann Cyclization: The precursor diester is treated with a base such as sodium ethoxide in an anhydrous solvent like toluene. The reaction mixture is heated to facilitate the intramolecular condensation.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation upon heating to yield this compound. A reported yield for the improved Dieckmann cyclization step is 64.0%, with a total gross yield of 57.2% from ethyl acrylate.[2]

Reaction Pathway: Dieckmann Cyclization Route

Dieckmann Cyclization Route to this compound Start Ethyl Acrylate Intermediate1 Diester Precursor Start->Intermediate1 Multi-step synthesis Cyclization Dieckmann Cyclization (Base, Heat) Intermediate1->Cyclization Intermediate2 β-Keto Ester Cyclization->Intermediate2 Decarboxylation Hydrolysis & Decarboxylation Intermediate2->Decarboxylation Product This compound Decarboxylation->Product

Caption: Key steps in the synthesis of this compound via Dieckmann cyclization.

Patented Multi-step Chemical Synthesis

A patented method describes a four-step synthesis of N-benzyl-3-pyrrolidone with a reported overall yield of 67.1%.[3] This process involves the formation of ethyl 3-benzylaminopropionate, followed by reaction with ethyl chloroacetate, and subsequent cyclization and hydrolysis/decarboxylation steps.

Experimental Protocol: Patented Synthesis (Key Cyclization and Final Step)

  • Cyclization: The precursor, 3-(N-ethoxycarbonylmethylene)benzylaminopropionate, is treated with sodium ethoxide in anhydrous toluene at a controlled temperature of ≤40°C for 9-10 hours to yield N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.[3]

  • Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated by heating under reflux with concentrated hydrochloric acid for 10 hours. After workup and purification by vacuum distillation, N-benzyl-3-pyrrolidone is obtained.[3]

Emerging Catalytic Frontiers: Transition-Metal Catalysis

While specific, high-yielding protocols for the direct synthesis of this compound using transition-metal catalysis are not yet abundant in the literature, this area holds significant promise. Palladium-catalyzed reactions, for instance, are widely used for the formation of C-N and C-C bonds and have been applied to the synthesis of various substituted pyrrolidines. One such example is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity.[4] The adaptation of such methods to the synthesis of this compound could offer a more direct and efficient route compared to traditional multi-step syntheses.

Conclusion

The choice of a catalytic system for the synthesis of this compound is contingent on the specific requirements of the research or development program.

  • Biocatalysis stands out for its exceptional stereoselectivity, making it an ideal choice for the synthesis of chiral derivatives.

  • Traditional chemical synthesis , particularly routes involving the Dieckmann cyclization, offers reliable and scalable methods, albeit with moderate overall yields and multiple steps.

  • Patented multi-step syntheses can provide higher yields but may involve specific reagents and conditions.

  • Transition-metal catalysis represents a promising area for future development, with the potential for more direct and efficient synthetic routes.

Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for this compound and its analogues. Further research into transition-metal and organocatalytic systems is warranted to develop more efficient and selective syntheses of this important pharmaceutical intermediate.

References

A Comparative Benchmarking of Synthetic Strategies for 1-Benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic strategies for the preparation of 1-benzyl-3-pyrrolidinone, a key intermediate in the synthesis of various pharmaceutical compounds. The routes benchmarked are the reaction of benzylamine with ethyl acrylate followed by cyclization, and a method commencing with ethyl acrylate leading to a Dieckmann cyclization. This analysis is supported by detailed experimental protocols and quantitative data to inform strategic decisions in process development and scale-up.

Summary of Synthetic Strategies

Two distinct and viable pathways for the synthesis of this compound are presented and compared.

Strategy 1: Synthesis from Benzylamine and Ethyl Acrylate

This multi-step synthesis involves the initial reaction of benzylamine with ethyl acrylate to form ethyl 3-(benzylamino)propanoate. This intermediate is then reacted with ethyl chloroacetate, followed by an intramolecular Dieckmann cyclization to form the pyrrolidinone ring. The final step involves the decarboxylation of the resulting β-keto ester to yield this compound.

Strategy 2: Synthesis from Ethyl Acrylate via Dieckmann Cyclization

This approach also utilizes ethyl acrylate as a starting material and proceeds through addition, substitution, and a key Dieckmann cyclization step, followed by hydrolytic decarboxylation to afford the target compound. An optimized Dieckmann cyclization significantly improves the yield of this pathway.[1]

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthetic strategies.

ParameterStrategy 1: From Benzylamine and Ethyl AcrylateStrategy 2: From Ethyl Acrylate
Starting Materials Benzylamine, Ethyl Acrylate, Ethyl ChloroacetateEthyl Acrylate
Key Reactions Michael Addition, N-Alkylation, Dieckmann Cyclization, DecarboxylationAddition, Substitution, Dieckmann Cyclization, Decarboxylation
Overall Yield ~67%[2]57.2%[1]
Reaction Steps 44
Key Reagents Sodium Ethoxide, Potassium Carbonate, Potassium IodideSodium

Experimental Protocols

Strategy 1: Synthesis from Benzylamine and Ethyl Acrylate

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate [2] To a reactor containing benzylamine, ethyl acrylate is added dropwise while maintaining the temperature at or below 30 °C. The molar ratio of benzylamine to ethyl acrylate is 1:1.5-2.0. The reaction mixture is then stirred at 30-40 °C for 14-16 hours. Upon completion, the excess benzylamine is distilled off, and the product, ethyl 3-(benzylamino)propanoate, is collected as a colorless liquid.

Step 2: Synthesis of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate [2] Ethyl 3-(benzylamino)propanoate is reacted with ethyl chloroacetate in the presence of potassium carbonate and a catalytic amount of potassium iodide. The molar ratio of the propanoate to potassium iodide, potassium carbonate, and ethyl chloroacetate is 1:0.015-0.02:1.1-1.3:1.5-1.8. The mixture is stirred at room temperature for 48-50 hours. After filtration, the excess ethyl chloroacetate is removed by distillation under reduced pressure to yield the crude product.

Step 3: Synthesis of 1-Benzyl-4-(ethoxycarbonyl)-3-pyrrolidinone (Dieckmann Cyclization) [2] The crude product from the previous step is added dropwise to a solution of sodium ethoxide in anhydrous toluene at a temperature at or below 40 °C. The molar ratio of the diester to sodium ethoxide is 1:2.0-2.5. The reaction is maintained at 35-40 °C for 9-10 hours.

Step 4: Synthesis of this compound (Decarboxylation) [2] The reaction mixture from the Dieckmann cyclization is cooled and acidified with a mixture of concentrated hydrochloric acid and water. The aqueous layer is then heated at reflux for 8-10 hours. After cooling, the pH is adjusted to 12.0-13.0 with a solid base, and the product is extracted with ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound with a yield of 67.1%.[2]

Strategy 2: Synthesis from Ethyl Acrylate via Dieckmann Cyclization

This synthesis begins with ethyl acrylate and proceeds through an addition reaction, a substitution reaction, a Dieckmann cyclization, and finally hydrolytic decarboxylation.[1] A key improvement in this route is the optimization of the Dieckmann cyclization step, where the use of sodium in granular form increased the yield of this specific step from 44.7% to 64.0%.[1] This optimization contributes to a gross yield of 57.2% for the target product based on the initial amount of ethyl acrylate.[1]

Pathway Visualizations

G cluster_0 Strategy 1: From Benzylamine and Ethyl Acrylate A1 Benzylamine B1 Ethyl 3-(benzylamino)propanoate A1->B1 A2 Ethyl Acrylate A2->B1 D1 Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate B1->D1 N-Alkylation C1 Ethyl Chloroacetate C1->D1 E1 1-Benzyl-4-(ethoxycarbonyl)-3-pyrrolidinone D1->E1 Dieckmann Cyclization F1 This compound E1->F1 Decarboxylation

Synthetic pathway of this compound from Benzylamine and Ethyl Acrylate.

G cluster_1 Strategy 2: From Ethyl Acrylate A2 Ethyl Acrylate B2 Intermediate 1 A2->B2 Addition C2 Intermediate 2 B2->C2 Substitution D2 Cyclized Intermediate C2->D2 Dieckmann Cyclization E2 This compound D2->E2 Decarboxylation

Synthetic pathway of this compound from Ethyl Acrylate.

References

Comparative Analysis of 1-Benzyl-3-pyrrolidinone Derivatives and Related Analogs: In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 1-Benzyl-3-pyrrolidinone derivatives and their structurally related analogs. This guide provides a comparative summary of their in-vitro anti-cancer and in-vivo neurological activities, supported by experimental data and detailed methodologies.

While extensive research on this compound derivatives is limited, significant studies on structurally similar compounds, namely 1-Benzyl-pyrrolidin-3-ol and 1-Benzylpyrrolidine-2,5-dione derivatives, offer valuable insights into the potential therapeutic applications of this chemical class. This guide focuses on the available data for these related analogs to provide a comparative overview of their biological performance.

In-Vitro Anticancer Activity of 1-Benzyl-pyrrolidin-3-ol Derivatives

Recent studies have explored the anticancer potential of 1-Benzyl-pyrrolidin-3-ol derivatives, demonstrating their selective cytotoxicity against various human cancer cell lines. These compounds have been shown to induce apoptosis, a form of programmed cell death, through the activation of caspase-3, a key enzyme in the apoptotic pathway.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of lead 1-Benzyl-pyrrolidin-3-ol analogs against a panel of human cancer cell lines.

CompoundCell Line% Cytotoxicity at 10 µM
5j HL-60 (Leukemia)High
A549 (Lung)Moderate
HCT-116 (Colon)Moderate
MCF-7 (Breast)Moderate
5p HL-60 (Leukemia)High
A549 (Lung)Moderate
HCT-116 (Colon)Moderate
MCF-7 (Breast)Moderate

Note: The original study indicated high selective cytotoxicity of compounds 5j and 5p towards HL-60 cells compared to other cell lines derived from solid tumors, with milder effects on non-cancerous cell lines, suggesting a selective action towards cancer cells.[1][2][3][4]

Signaling Pathway of Apoptosis Induction

The primary mechanism of anticancer action for these derivatives involves the induction of apoptosis through the activation of Caspase-3.

apoptosis_pathway Drug Drug Cancer_Cell Cancer_Cell Drug->Cancer_Cell Enters Procaspase_3 Procaspase_3 Cancer_Cell->Procaspase_3 Activates Caspase_3 Caspase_3 Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Fig. 1: Caspase-3 mediated apoptosis pathway.
Experimental Protocols

Cell Culture and Cytotoxicity Assay: Human cancer cell lines (HL-60, A549, HCT-116, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity screening, cells were seeded in 96-well plates and treated with the test compounds at a concentration of 10 µM for a specified duration. Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.[4]

Caspase-3 Activity Assay: To confirm the mechanism of action, the enzymatic activity of caspase-3 was measured in cells treated with the compounds. This was performed using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-3. The fluorescence intensity was measured to quantify the enzyme's activity.[1]

In-Vivo Anticonvulsant Activity of 1-Benzylpyrrolidine-2,5-dione Derivatives

Derivatives of 1-benzylpyrrolidine-2,5-dione have been investigated for their potential in treating neurological disorders, particularly epilepsy. In-vivo studies in animal models have demonstrated their ability to protect against seizures.[5]

Comparative Antiseizure Activity

The table below presents the in-vivo antiseizure efficacy of a lead N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivative, (R)-AS-1, in various mouse models of epilepsy.

Seizure ModelED₅₀ (mg/kg)
Maximal Electroshock Seizure (MES)Potent Efficacy
Subcutaneous Pentylenetetrazol (scPTZ)Potent Efficacy
6 Hz (32 mA)Potent Efficacy
6 Hz (44 mA)Potent Efficacy

Note: The study highlighted that the compound exhibited a more potent efficacy and/or a wider spectrum of protection compared to several clinically relevant antiseizure drugs.[5]

Experimental Workflow for Anticonvulsant Screening

The evaluation of anticonvulsant activity typically follows a standardized in-vivo screening workflow.

anticonvulsant_workflow cluster_0 Pre-clinical Screening Animal_Model Mouse Model of Epilepsy Drug_Admin Compound Administration (i.p.) Animal_Model->Drug_Admin Seizure_Induction Induction of Seizures (e.g., MES, scPTZ) Drug_Admin->Seizure_Induction Observation Observation for Seizure Protection Seizure_Induction->Observation Data_Analysis Determination of ED₅₀ Observation->Data_Analysis

Fig. 2: In-vivo anticonvulsant screening workflow.
Experimental Protocols

Animals: Male albino mice were used for the in-vivo experiments. The animals were housed under standard laboratory conditions with free access to food and water. All experiments were conducted in accordance with institutional animal care and use guidelines.

Maximal Electroshock Seizure (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures. The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is taken as the endpoint.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to screen for compounds effective against myoclonic seizures. A subcutaneous injection of pentylenetetrazol, a CNS stimulant, is administered to induce seizures. The endpoint is the prevention of clonic seizures within a specific observation period.

6 Hz Seizure Model: This model is considered to represent therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied through corneal electrodes. The ability of the compound to protect against the seizure is observed.[5]

Conclusion

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-3-pyrrolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Benzyl-3-pyrrolidinone should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

This document outlines the essential operational and safety protocols for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to manage waste generated from this compound effectively.

Immediate Safety Considerations

When handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] Personal Protective Equipment (PPE) is mandatory and must include chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Emergency shower and eyewash stations should be readily accessible.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to inform risk assessment and handling procedures.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO[4][5]
Molecular Weight175.23 g/mol [4][5]
Boiling Point77 °C at 0.01 mmHg[5]
Density1.091 g/mL at 25 °C[5]
Flash Point110 °C (230 °F) - closed cup[6]
Storage Temperature2-8°C[5]
GHS Hazard CodesH315, H319, H335[6]
Hazard ClassificationsSkin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[4][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[4][7] The following protocol provides a systematic approach for laboratory personnel.

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[6]

2. Waste Collection and Containerization:

  • Select a chemically compatible waste container. A glass bottle with a secure screw cap is generally suitable for liquid waste.[1] Solid waste should be collected in a designated, puncture-resistant container.

  • The container must be in good condition, with no leaks or cracks.

  • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[4]

3. Labeling of Waste Containers:

  • Immediately label the waste container with the words "Hazardous Waste."[4][8]

  • The label must clearly identify the contents, including the full chemical name: "this compound."[1]

  • Indicate the approximate concentration and volume.

  • Include the date when the waste was first added to the container.

  • Ensure the appropriate hazard pictograms (e.g., irritant) are displayed on the label.[8]

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8]

  • The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[6]

  • Ensure the storage area is well-ventilated, cool, and away from sources of ignition or incompatible chemicals.[1]

  • Secondary containment should be used to prevent the spread of material in case of a leak.[4]

5. Request for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days, though this can vary by jurisdiction), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][9]

  • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[1]

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start This compound Waste Generated collect_waste Collect in a dedicated, compatible container start->collect_waste segregate_waste Segregate from incompatible waste streams collect_waste->segregate_waste label_container Label with 'Hazardous Waste', chemical name, and date segregate_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) label_container->store_waste secondary_containment Use secondary containment store_waste->secondary_containment container_full Is the container full or has the storage time limit been reached? secondary_containment->container_full container_full->store_waste No request_pickup Arrange for pickup by a licensed hazardous waste contractor container_full->request_pickup Yes end End of Process request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-pyrrolidinone
Reactant of Route 2
1-Benzyl-3-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.